3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-2-hydroxy-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-4-3-7(10(13)14)6(5-11)9(8)12/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNCDHXTXUZFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596911 | |
| Record name | 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130570-44-4 | |
| Record name | 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde (CAS No. 130570-44-4). Due to the limited availability of published data for this specific isomer, this document also draws logical comparisons with structurally related compounds to offer a broader understanding of its potential characteristics and reactivity. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, highlighting both the established data and the existing knowledge gaps to encourage further investigation into this compound.
Introduction
This compound is a substituted aromatic aldehyde. Its molecular structure, featuring an ethoxy, a hydroxyl, and a nitro group on the benzaldehyde core, suggests a range of chemical functionalities that could be of significant interest in various scientific disciplines. The interplay of these electron-donating (ethoxy, hydroxyl) and electron-withdrawing (nitro, aldehyde) groups on the aromatic ring is expected to confer unique reactivity and potential biological activity upon the molecule. This guide summarizes the currently available data for this compound and provides a framework for its potential applications.
Chemical and Physical Properties
Quantitative data for this compound is sparse in the current scientific literature. The available information is summarized in the table below. For context, properties of related isomers are also provided where available, though direct extrapolation should be approached with caution.
| Property | This compound | Notes and Comparison with Isomers |
| CAS Number | 130570-44-4 | |
| Molecular Formula | C₉H₉NO₅ | |
| Molecular Weight | 211.17 g/mol | |
| Melting Point | 146–148°C[1] | Crystals purified from toluene. |
| Appearance | Not specified | Likely a crystalline solid, potentially yellow due to the nitro group. |
| Solubility | Not specified | Expected to have low solubility in water and better solubility in organic solvents like toluene.[1] |
| Boiling Point | Not specified | |
| pKa | Not specified | The phenolic hydroxyl group is expected to be acidic. |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol: Nitration of 3-Ethoxysalicylaldehyde
Disclaimer: The following protocol is a hypothetical procedure based on the synthesis of structurally similar compounds and has not been experimentally validated for this specific compound.
Objective: To synthesize this compound by nitration of 3-ethoxysalicylaldehyde.
Materials:
-
3-Ethoxysalicylaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Toluene
-
Activated Carbon
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath (0°C), dissolve 3-ethoxysalicylaldehyde in concentrated sulfuric acid with stirring.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for an additional 2-3 hours at room temperature.
-
Carefully pour the reaction mixture onto crushed ice, which should result in the precipitation of the crude product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude product.
-
For purification, recrystallize the crude solid from toluene. Activated carbon can be used to decolorize the solution if necessary.[1]
-
Collect the purified crystals by filtration and dry under vacuum.
Expected Outcome: Crystalline solid of this compound.
Logical Relationship of Synthesis
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. Researchers are encouraged to perform these analyses upon synthesis to characterize the compound fully.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which is a common transformation in the synthesis of various pharmaceutical intermediates.
-
Aromatic Ring: The electrophilic substitution on the aromatic ring will be influenced by the directing effects of the existing substituents. The hydroxyl and ethoxy groups are ortho-, para-directing and activating, while the aldehyde and nitro groups are meta-directing and deactivating. The overall substitution pattern will depend on the reaction conditions.
-
Hydroxy Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also participate in ether and ester formation.
General Reactivity Pathways
Biological Activity and Drug Development Potential
There is no specific information available regarding the biological activity or potential signaling pathway interactions of this compound. However, the presence of the nitroaromatic and salicylaldehyde moieties suggests that the compound could be investigated for a range of biological activities. For instance, various nitrobenzaldehyde derivatives and their Schiff bases have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Further research, including in vitro and in vivo screening, is necessary to determine the pharmacological profile of this compound.
Conclusion and Future Directions
This compound is a chemical compound for which there is a notable lack of comprehensive data in the public domain. This guide has consolidated the available information and provided a theoretical framework for its synthesis and reactivity based on the chemistry of analogous structures.
To fully elucidate the chemical and biological properties of this compound, the following areas of research are recommended:
-
Development and publication of a validated synthesis protocol.
-
Full spectroscopic characterization (NMR, IR, MS).
-
Investigation of its chemical reactivity and the synthesis of novel derivatives.
-
Screening for biological activity to explore its potential in drug discovery and development.
This technical guide serves as a starting point for researchers and scientists interested in exploring the potential of this compound. The existing knowledge gaps present a clear opportunity for novel and impactful research.
References
An In-depth Technical Guide on 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
Introduction
3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. Its molecular structure incorporates an ethoxy group, a hydroxyl group, and a nitro group on a benzaldehyde core. The interplay of these functional groups—the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing nitro and aldehyde groups—makes this compound a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The specific substitution pattern is expected to influence its chemical reactivity and biological activity. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and detailed experimental considerations.
Predicted Physicochemical Properties and Data of Structural Isomers
While specific data for this compound is unavailable, the properties of structurally related isomers provide valuable reference points for researchers. The following table summarizes key quantitative data for relevant analogs.
| Property | 3-Ethoxy-2-hydroxybenzaldehyde[1][2][3][4] | 2-Hydroxy-6-nitrobenzaldehyde | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde[5][6] | 2-Hydroxy-5-nitrobenzaldehyde[7] |
| CAS Number | 492-88-6[1][2][3][4] | 16855-08-6[8] | 178686-24-3[5][6] | 97-51-8[7] |
| Molecular Formula | C₉H₁₀O₃[1][2][3] | C₇H₅NO₄ | C₉H₉NO₅[6] | C₇H₅NO₄[7] |
| Molecular Weight | 166.17 g/mol [1][2][3] | 167.12 g/mol | 211.17 g/mol [5][6] | 167.12 g/mol [7] |
| Appearance | Solid[1] | - | - | Solid[7] |
| Purity | 98%[1] | - | - | - |
Proposed Synthesis
A plausible synthetic route to this compound is the electrophilic aromatic nitration of 3-Ethoxy-2-hydroxybenzaldehyde (also known as 3-Ethoxysalicylaldehyde). The hydroxyl and ethoxy groups are ortho-, para-directing activators. In this precursor, the positions ortho and para to the powerful hydroxyl directing group are positions 4, 6, and the position para to the ethoxy group is position 5. The nitration is expected to occur at the more activated and sterically accessible positions. Therefore, careful control of reaction conditions is crucial to favor the formation of the desired 6-nitro isomer.
Experimental Protocol: Nitration of 3-Ethoxy-2-hydroxybenzaldehyde
This protocol is adapted from general procedures for the nitration of aromatic compounds.[9] Extreme caution should be exercised as concentrated nitric and sulfuric acids are highly corrosive and the reaction can be exothermic.
Materials and Equipment:
-
3-Ethoxy-2-hydroxybenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Thermometer
-
Standard glassware for workup and purification (separatory funnel, beakers, etc.)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry test tube, carefully add 1 mL of concentrated sulfuric acid.
-
Cool the test tube in an ice bath.
-
Slowly add 1 mL of concentrated nitric acid to the sulfuric acid while keeping the mixture in the ice bath. Swirl gently to mix. This mixture should be prepared fresh and kept cold.
-
-
Reaction Setup:
-
Dissolve a known amount of 3-Ethoxy-2-hydroxybenzaldehyde in a minimal amount of a suitable inert solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the starting material over a period of 10-15 minutes.
-
Monitor the internal temperature of the reaction and maintain it between 0-10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time (this would need to be optimized, starting with 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice in a beaker.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a mixture of isomers. Purify the desired this compound using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Potential Applications in Drug Development and Research
Substituted nitrobenzaldehydes are versatile precursors in medicinal chemistry. The aldehyde group can be readily converted into other functionalities or used in condensation reactions to form Schiff bases, which are important ligands in coordination chemistry.[10] The nitro group can be reduced to an amine, opening pathways to a different set of derivatives. Given the structural motifs present, this compound could serve as a scaffold for the synthesis of molecules with potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers in drug development could utilize this compound as a starting material for generating libraries of novel compounds for biological screening.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]
- 3. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 178686-24-3 | Benchchem [benchchem.com]
- 6. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | C9H9NO5 | CID 584878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 2-hydroxy-5-nitro- [webbook.nist.gov]
- 8. 2-HYDROXY-6-NITROBENZALDEHYDE | 16855-08-6 [chemicalbook.com]
- 9. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 10. 2-Hydroxy-6-nitrobenzaldehyde | 16855-08-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde, a valuable chemical intermediate. The document outlines a plausible and scientifically supported two-step synthetic route, commencing with the ethylation of o-vanillin, followed by the regioselective nitration of the resulting intermediate. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway are presented to facilitate understanding and replication in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the ethylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to yield 3-ethoxy-2-hydroxybenzaldehyde, also known as o-ethyl vanillin. This intermediate is then subjected to nitration to introduce a nitro group at the 6-position of the aromatic ring, yielding the final product. The hydroxyl and ethoxy groups on the aromatic ring play a crucial role in directing the electrophilic substitution to the desired position.
Experimental Protocols
The following protocols are based on established chemical transformations for similar substrates and provide a robust starting point for the synthesis.
Step 1: Synthesis of 3-Ethoxy-2-hydroxybenzaldehyde (o-Ethyl Vanillin)
This procedure details the ethylation of o-vanillin.
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of o-vanillin in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-ethoxy-2-hydroxybenzaldehyde.
Step 2: Synthesis of this compound
This protocol describes the regioselective nitration of 3-ethoxy-2-hydroxybenzaldehyde. To control the regioselectivity and prevent oxidation, the hydroxyl group is first acetylated.
Part A: Acetylation of 3-Ethoxy-2-hydroxybenzaldehyde
Materials:
-
3-Ethoxy-2-hydroxybenzaldehyde
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Crushed ice
Procedure:
-
Dissolve 3-ethoxy-2-hydroxybenzaldehyde in dichloromethane.
-
Add acetic anhydride and a catalytic amount of pyridine to the solution under anhydrous conditions.
-
Stir the mixture for 2-3 hours at room temperature, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent to obtain 2-formyl-6-ethoxyphenyl acetate.
Part B: Nitration of 2-Formyl-6-ethoxyphenyl acetate
Materials:
-
2-Formyl-6-ethoxyphenyl acetate
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Ice-salt bath
Procedure:
-
Dissolve 2-formyl-6-ethoxyphenyl acetate in dichloromethane and cool the solution to -10 to -5°C using an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 0°C.
-
Continue stirring at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer, wash with cold water and saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to yield the crude nitrated acetate.
Part C: Hydrolysis to this compound
Materials:
-
Crude nitrated acetate from Part B
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Dissolve the crude nitrated acetate in a mixture of ethanol and hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the acetate group.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
The following table summarizes key quantitative data for the starting materials, intermediates, and the final product.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| o-Vanillin | C₈H₈O₃ | 152.15 | 40-43 | White to yellow crystals |
| 3-Ethoxy-2-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 66-68[1] | Solid[2] |
| This compound | C₉H₉NO₅ | 211.17 | Not available | Expected to be a solid |
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis pathway of this compound.
References
Navigating the Landscape of Substituted Nitrobenzaldehydes: A Technical Overview
An In-depth Guide for Researchers in Drug Discovery and Organic Synthesis
Nomenclature and Isomeric Landscape
The precise arrangement of functional groups on the benzaldehyde core is critical to the chemical and biological properties of the molecule. While the initially requested compound, 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde, remains elusive in documented research, a positional isomer, 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde , has been identified.
| Identifier | Value |
| IUPAC Name | 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde |
| CAS Number | 182067-57-8 |
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| Synonyms | Benzaldehyde, 2-ethoxy-3-hydroxy-6-nitro- (9CI) |
Table 1: Identifiers for 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde.[1][2]
Due to the limited public data on the aforementioned isomer, this guide will focus on the extensively studied compound, 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde .
In-Depth Analysis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
This section provides a detailed examination of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis.
IUPAC Name and Synonyms
Proper identification of chemical compounds is fundamental. The standardized IUPAC name and common synonyms for this compound are listed below.
| Identifier Type | Identifier |
| IUPAC Name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde |
| CAS Number | 178686-24-3 |
| EC Number | 605-831-8 |
| PubChem CID | 584878 |
| Synonyms | Benzaldehyde, 3-ethoxy-4-hydroxy-5-nitro- |
Table 2: IUPAC Name and Synonyms for 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.[3][4]
Chemical and Physical Properties
A summary of the key physicochemical properties of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is provided in the table below. These properties are crucial for designing experimental conditions and predicting the compound's behavior in various chemical environments.
| Property | Value |
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| Boiling Point | 332.5°C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Flash Point | 154.9 ± 27.9 °C |
Table 3: Chemical and Physical Properties of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.[4]
Experimental Protocols
The synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde and its subsequent conversion to other valuable intermediates are critical processes in pharmaceutical manufacturing.
Synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
This protocol is based on the nitration of 3-ethoxy-4-hydroxybenzaldehyde.
Materials:
-
3-ethoxy-4-hydroxybenzaldehyde (83.0 g)
-
Fuming nitric acid (22.0 ml)
-
Dichloromethane (400 ml)
Procedure:
-
A solution of 3-ethoxy-4-hydroxybenzaldehyde in dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooling system.
-
The solution is cooled to a temperature between 5-10 °C.[5]
-
Fuming nitric acid is added to the stirred solution at a controlled rate of approximately 1.5 ml/min.[5]
-
Following the addition, the reaction mixture is stirred for an additional 30 minutes at 3 °C.[5]
-
The resulting solid product is isolated by filtration.[5]
-
The product is washed sequentially with dichloromethane and water.[5]
-
The purified product is dried under vacuum at 50 °C.[5]
Yield: 77.8 g (73.7%)[5]
Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde
This protocol describes the de-ethylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde.
Materials:
-
3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g)
-
Zinc chloride (60.0 g)
-
Hydrochloric acid (37%, 15 ml)
-
Water (100 ml)
-
Toluene (275 ml)
-
Activated carbon (2.0 g)
Procedure:
-
A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, zinc chloride, and hydrochloric acid is stirred at 90 °C for 17 hours.[5]
-
The reaction mixture is then diluted with water and cooled to 3 °C.[5]
-
After 1 hour at this temperature, the product is collected by filtration and washed with cold water.[5]
-
The crude product is dried under vacuum at 100 °C.[5]
-
For further purification, the crude product is mixed with toluene and activated carbon, and the mixture is heated under reflux for 45 minutes.[5]
-
The hot solution is filtered and subsequently cooled to 3 °C to crystallize the pure product.[5]
Yield: 16.5 g (95.1% of crude product)[5]
Logical Relationships in Synthesis
The following diagram illustrates the synthetic pathway from the starting material, 3-ethoxy-4-hydroxybenzaldehyde, to the key intermediate 3,4-dihydroxy-5-nitrobenzaldehyde, which is a precursor for pharmaceuticals such as entacapone.[4]
Caption: Synthetic route to 3,4-dihydroxy-5-nitrobenzaldehyde.
References
- 1. echemi.com [echemi.com]
- 2. CAS No.182067-57-8 | Benzaldehyde,2-ethoxy-3-hydroxy-6-nitro- | chem960.com [m.chem960.com]
- 3. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | C9H9NO5 | CID 584878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 178686-24-3 | Benchchem [benchchem.com]
- 5. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
Physical and chemical characteristics of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the known physical and chemical characteristics of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. Due to the limited availability of public data, a comprehensive in-depth guide with detailed experimental protocols and biological pathway analysis is not currently feasible. The information presented herein is based on available chemical database entries and extrapolated knowledge from structurally related compounds.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC synonym 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde, is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with an ethoxy group, a hydroxyl group, a nitro group, and a formyl (aldehyde) group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 182067-57-8 | [1] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Exact Mass | 211.048 g/mol | [1] |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 5 | Computed |
| Rotatable Bonds | 3 | Computed |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Experimental Data
Synthesis
A patent for the synthesis of m-nitrobenzaldehyde derivatives describes a general method involving the reaction of a substituted benzaldehyde with ammonia water, followed by reaction with a nitrating reagent and subsequent hydrolysis.
It is crucial to note that the regioselectivity of the nitration reaction would be a key challenge in the synthesis, influenced by the directing effects of the existing ethoxy, hydroxyl, and aldehyde substituents on the aromatic ring.
Spectral Data
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. For reference, the analysis of related compounds such as 2-hydroxybenzaldehyde shows characteristic spectral features. In an ¹H NMR spectrum, one would expect to see signals corresponding to the aldehydic proton (typically δ 9.5-10.5 ppm), aromatic protons, the ethoxy group protons (a quartet and a triplet), and the hydroxyl proton.[2] The infrared (IR) spectrum would likely show characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch of the aldehyde), and nitro (N-O stretches) functional groups.
Reactivity and Stability
The reactivity of this compound is dictated by its functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde. The presence of both electron-donating (ethoxy, hydroxyl) and electron-withdrawing (nitro, aldehyde) groups on the benzene ring suggests a complex electronic environment that will govern its reactivity in various chemical transformations.
Information on the stability of this specific compound is not available. However, related nitroaromatic compounds are generally stable under normal conditions but may be sensitive to heat, shock, or strong reducing agents.
Potential Biological Activity
There is no specific data on the biological activity or signaling pathways associated with this compound. However, the broader class of nitrobenzaldehyde derivatives has been investigated for various biological activities.
-
Antimicrobial Activity: Benzaldehyde derivatives, particularly those with hydroxyl substitutions, are known to possess antimicrobial properties. They are thought to interact with the cell surface of microorganisms, leading to cell membrane disintegration and inhibition of growth.[3] The presence of a nitro group can sometimes enhance antimicrobial efficacy.
-
Anticancer Activity: Certain nitrobenzaldehyde compounds have been explored for their potential as anticancer agents. Some studies suggest that nitrobenzaldehydes, when activated by light, can induce cancer cell death.[4] Additionally, derivatives of 4-nitrobenzaldehyde have been shown to exhibit cytotoxic effects on cancer cell lines.[5][6]
The potential for this compound to exhibit such activities would require experimental validation.
Logical Relationships and Workflows
Due to the absence of specific experimental studies on the biological effects of this compound, no signaling pathways can be described. A general workflow for the preliminary investigation of a novel compound like this would typically involve synthesis, purification, structural characterization, and then in vitro screening for biological activity.
Conclusion
This compound is a chemical entity with defined structural properties but limited publicly available experimental data. While its synthesis and potential biological activities can be hypothesized based on related compounds, a comprehensive understanding requires further experimental investigation. This document serves as a starting point for researchers interested in this molecule, highlighting the current knowledge gaps and suggesting areas for future research.
References
- 1. echemi.com [echemi.com]
- 2. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cymitquimica.com [cymitquimica.com]
Crystal structure of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
An in-depth analysis of the crystallographic and synthetic aspects of nitro-substituted ethoxy-hydroxybenzaldehydes is crucial for researchers in medicinal chemistry and materials science. While the crystal structure for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is not publicly available, this technical guide provides a comprehensive overview of the synthesis and structural features of a closely related isomer, 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, and its structural analog, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, for which crystallographic data has been reported.
Physicochemical Properties
A summary of the key physicochemical properties for relevant compounds is presented below.
| Property | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde | 3-Ethoxy-2-hydroxybenzaldehyde |
| Molecular Formula | C₉H₉NO₅[1] | C₈H₇NO₅[2] | C₉H₁₀O₃[3][4][5][6] |
| Molecular Weight | 211.17 g/mol [1] | 197.14 g/mol [2] | 166.17 g/mol [3][5][6] |
| CAS Number | 178686-24-3[1][7] | 2426-86-0[2] | 492-88-6[3][5][6] |
| Appearance | Solid | - | Solid[4] |
| InChI Key | MDWLNBVKBMKTKN-UHFFFAOYSA-N[1][7] | LPUYRRFGCOZEEK-UHFFFAOYSA-N[2] | OFQBYHLLIJGMNP-UHFFFAOYSA-N[3][5][6] |
Synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
The synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde can be achieved through the nitration of 3-ethoxy-4-hydroxybenzaldehyde.
Experimental Protocol: Nitration of 3-Ethoxy-4-hydroxybenzaldehyde
This protocol is adapted from a patented method for the synthesis of a related compound.
Materials:
-
3-ethoxy-4-hydroxybenzaldehyde (83.0 g)
-
Fuming nitric acid (22.0 ml)
-
Dichloromethane (400 ml)
-
Water
-
Ice
Procedure:
-
Dissolve 83.0 g of 3-ethoxy-4-hydroxybenzaldehyde in 400 ml of dichloromethane in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cool the solution to a temperature between 5-10 °C.
-
Slowly add 22.0 ml of fuming nitric acid to the stirred solution at a rate of approximately 1.5 ml/min, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring the mixture for 30 minutes at 3 °C.
-
Filter the resulting solid product.
-
Wash the product with dichloromethane and then with water.
-
Dry the product in vacuo at 50 °C.
-
The expected yield of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde is approximately 77.8 g (73.7%).[8]
Crystallographic Data of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde
While the crystal structure of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is not available, the crystallographic data for its close analog, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, provides valuable insights into the expected solid-state conformation. The molecule is reported to be essentially planar, featuring a strong intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring.[7]
| Crystallographic Parameter | Value |
| Chemical Formula | C₈H₇NO₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3916 (2) |
| b (Å) | 7.0422 (3) |
| c (Å) | 15.2612 (5) |
| β (°) | 94.629 (1) |
| Volume (ų) | 790.93 (5) |
| (Data for the methoxy analog)[7] |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.
Structural Relationships of Related Benzaldehydes
References
- 1. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | C9H9NO5 | CID 584878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde | C8H7NO5 | CID 262242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]
- 6. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]
- 7. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 178686-24-3 | Benchchem [benchchem.com]
- 8. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
Solubility Profile of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative solubility profile based on the analysis of its structural analogs and general principles of chemical solubility. Furthermore, this guide outlines detailed experimental protocols for determining the solubility of a compound, offering a practical framework for researchers. A generalized experimental workflow is also presented in a visual format to aid in understanding the process.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring an ethoxy group, a hydroxyl group, and a nitro group on a benzaldehyde core, imparts a unique combination of polarity and hydrogen bonding capabilities. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. This guide aims to provide a foundational understanding of its solubility profile.
Predicted Solubility Profile
While specific experimental data for this compound is not available, a qualitative solubility profile can be inferred from the properties of structurally similar compounds and the principle of "like dissolves like". The presence of a hydroxyl and a nitro group suggests that the molecule possesses significant polarity and can act as a hydrogen bond donor and acceptor. The ethoxy group and the benzene ring contribute to its non-polar character.
Based on these structural features, a predicted qualitative solubility in common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the hydroxyl and nitro groups of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Very Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the compound. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are known to dissolve similar nitro-substituted aromatic compounds. |
| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of the solute can interact with the aromatic solvent via π-π stacking. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | Offer a balance of polar and non-polar characteristics. |
| Non-polar | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |
Disclaimer: The solubility data presented in this table is predictive and has not been confirmed by experimental studies. It is intended for guidance and preliminary experimental design.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following section details a general protocol for determining the solubility of a solid compound in an organic solvent using the equilibrium method.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Quantification of Solute Concentration:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
The solubility can then be calculated in terms of g/100g of solvent.
-
Alternatively, the concentration of the solute in the filtered supernatant can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.
-
Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
A Technical Guide to the Thermochemical Profile of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde and Related Compounds
Disclaimer: As of late 2025, a comprehensive search of scientific literature reveals a notable absence of experimentally determined thermochemical data specifically for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. This guide, therefore, provides an overview of the methodologies used to determine such properties for structurally similar compounds and presents calculated data for a close analogue to serve as a reference for researchers and drug development professionals.
Introduction
This compound is an aromatic organic compound whose thermochemical properties are critical for understanding its stability, reactivity, and potential applications in synthesis and pharmacology. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, are fundamental for process design, safety analysis, and computational modeling. In the absence of direct experimental values for the title compound, this document outlines the established experimental protocols for nitroaromatic compounds and provides theoretical data for the non-nitrated precursor, 3-Ethoxy-2-hydroxybenzaldehyde.
Thermochemical Data of a Structurally Related Analogue
While experimental data for this compound is unavailable, calculated thermochemical values for its non-nitrated analogue, 3-Ethoxy-2-hydroxybenzaldehyde, offer a baseline for estimation. These values were determined using the Joback group contribution method, a well-established estimation technique.[1][2]
Table 1: Calculated Thermochemical Properties of 3-Ethoxy-2-hydroxybenzaldehyde (CAS: 492-88-6)
| Property | Symbol | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation | ΔfG° | -231.46 | kJ/mol | Joback Method[1] |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -399.14 | kJ/mol | Joback Method[1] |
| Enthalpy of Fusion | ΔfusH° | 25.43 | kJ/mol | Experimental[2] |
| Enthalpy of Vaporization | ΔvapH° | 60.71 | kJ/mol | Joback Method[2] |
| Ideal Gas Heat Capacity (at 588.68 K) | Cp,gas | 304.26 | J/(mol·K) | Joback Method[2] |
| Normal Melting Point | Tfus | 406.08 | K | Joback Method[2] |
| Normal Boiling Point | Tboil | 588.68 | K | Joback Method[2] |
Note: These values are for a related compound and are computationally derived unless stated otherwise. They should be used as estimations only.
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical data for nitroaromatic compounds typically involves a combination of calorimetric techniques. The protocols described below are based on established methodologies for similar molecules, such as nitrobenzaldehyde isomers.
The standard enthalpy of formation (ΔfH°) is most accurately determined from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[3]
Experimental Workflow:
-
Sample Preparation: A precisely weighed pellet (typically < 1 g) of the high-purity crystalline sample is prepared.[4] A fuse wire of known length and mass is attached to the electrodes of the calorimeter bomb, positioned just above the sample pellet.[4][5]
-
Bomb Assembly: A small, known volume of deionized water (approx. 1 ml) is added to the bottom of the bomb to ensure saturation of the internal atmosphere and to dissolve the acid products (like nitric acid from the nitrogen in the sample) formed during combustion.[4][5]
-
Pressurization: The bomb is sealed and purged with high-purity oxygen to remove atmospheric nitrogen, then filled with oxygen to a pressure of approximately 25-30 atm.[5] The pressurized bomb is checked for leaks.[5]
-
Calorimeter Setup: The bomb is submerged in a precisely measured volume of water in the calorimeter bucket.[4][5] The system is allowed to reach thermal equilibrium, during which the initial temperature is recorded at regular intervals.[5]
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water bath is recorded at short intervals (e.g., every 30 seconds) until a stable final temperature is reached.[5]
-
Post-Combustion Analysis: After the run, the bomb is depressurized, and the interior is rinsed to collect the aqueous solution. The total acidity is determined by titration to correct for the formation of nitric acid. Any unburned fuse wire is weighed.[3]
-
Calculation: The gross heat of combustion is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter. Corrections are applied for the heat of ignition from the fuse wire and the heat of formation of nitric acid to determine the standard enthalpy of combustion. The standard enthalpy of formation is then calculated using Hess's Law.[6]
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time, allowing for the determination of heat capacity and the energetics of phase transitions.[7][8]
Experimental Workflow:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.[9]
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion, such as indium.[10]
-
Measurement Protocol (for Heat Capacity):
-
An initial baseline run is performed with two empty pans to establish the heat flow difference between the sample and reference holders.
-
A run is performed with a sapphire standard (a material with a well-known heat capacity) to calibrate the heat capacity signal.
-
The sample is run under the same conditions (e.g., heating rate of 10-20 °C/min in an inert nitrogen atmosphere).[9]
-
-
Data Acquisition: The sample is heated at a controlled, linear rate over the desired temperature range. The differential heat flow between the sample and the reference pan is measured.[11]
-
Data Analysis:
-
Heat Capacity (Cp): The specific heat capacity is calculated by comparing the heat flow signal from the sample to that of the sapphire standard.[11]
-
Phase Transitions: The melting temperature (Tfus) is identified as the onset temperature of the melting endotherm, and the enthalpy of fusion (ΔfusH°) is determined by integrating the area of the melting peak.[7]
-
Visualized Experimental Workflow
The logical flow for the experimental determination of key thermochemical properties is illustrated below. This workflow outlines the relationship between different calorimetric techniques and the properties they are used to measure.
Caption: Workflow for determining thermochemical properties via calorimetry.
References
- 1. Benzaldehyde, 3-ethoxy-2-hydroxy- (CAS 492-88-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemeo.com [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. jpyro.co.uk [jpyro.co.uk]
- 7. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mse.ucr.edu [mse.ucr.edu]
An In-depth Technical Guide to the Electronic Properties of Substituted Nitrobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of substituted nitrobenzaldehydes, a class of organic compounds with significant applications in medicinal chemistry and materials science. This document details their synthesis, electronic characterization through various analytical techniques, and the influence of substituents on their chemical behavior. The guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, as well as those in related scientific fields.
Introduction
Substituted nitrobenzaldehydes are aromatic compounds characterized by a benzene ring functionalized with both a nitro (-NO₂) and a formyl (-CHO) group. The positions of these electron-withdrawing groups on the aromatic ring, along with the nature and position of other substituents, profoundly influence the molecule's electronic properties, reactivity, and biological activity. Understanding these properties is crucial for the rational design of novel therapeutic agents and functional materials. This guide will delve into the synthesis of these compounds and the experimental and computational methods used to elucidate their electronic characteristics.
Synthesis of Substituted Nitrobenzaldehydes
The synthesis of substituted nitrobenzaldehydes can be achieved through several routes, primarily involving the nitration of a substituted benzaldehyde or the modification of a nitrobenzene derivative.
A common method for the synthesis of m-nitrobenzaldehyde is the controlled nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to favor meta-substitution.[1] Alternative approaches include the oxidation of meta-substituted toluenes or the Vilsmeier-Haack reaction on nitrobenzene.[1]
The synthesis of o-nitrobenzaldehyde is often more complex due to the directing effects of the aldehyde group. Indirect routes are therefore commonly employed, such as the nitration of styrene or cinnamic acid followed by oxidative cleavage of the double bond.[2] Another method involves the oxidation of 2-nitrotoluene.[2]
The synthesis of para-isomers and other substituted derivatives often requires multi-step synthetic sequences, starting from appropriately substituted precursors.
Experimental Characterization of Electronic Properties
The electronic properties of substituted nitrobenzaldehydes are primarily investigated using spectroscopic and electrochemical techniques. These methods provide quantitative data on how substituents modulate the electron density distribution within the molecule.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV-Vis light by substituted nitrobenzaldehydes typically involves n→π* and π→π* transitions of the aromatic system and the nitro and aldehyde functional groups.[3][4] The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of substituents on the benzene ring.
Table 1: UV-Vis Absorption Data for Isomeric Nitrobenzaldehydes [3][4][5]
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| o-Nitrobenzaldehyde | Cyclohexane | ~350 | ~100 | n→π |
| ~300 | ~1000 | π→π (arene) | ||
| ~250 | ~10000 | π→π* (nitro-benzene) | ||
| m-Nitrobenzaldehyde | Cyclohexane | ~350 | ~100 | n→π |
| ~300 | ~1000 | π→π (arene) | ||
| ~250 | ~10000 | π→π* (nitro-benzene) | ||
| p-Nitrobenzaldehyde | Cyclohexane | ~350 | ~100 | n→π |
| ~300 | ~1000 | π→π (arene) | ||
| ~250 | ~10000 | π→π* (nitro-benzene) |
Electron-donating groups (EDGs) on the aromatic ring generally cause a bathochromic shift (red shift) in the λmax, while electron-withdrawing groups (EWGs) tend to cause a hypsochromic shift (blue shift).
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. For substituted nitrobenzaldehydes, CV can be used to determine their reduction and oxidation potentials. The reduction of the nitro group is a key electrochemical process that is highly sensitive to the electronic environment of the molecule. The presence of electron-withdrawing substituents facilitates the reduction of the nitro group, resulting in a less negative reduction potential. Conversely, electron-donating groups make the reduction more difficult, shifting the potential to more negative values.
Table 2: Electrochemical Reduction Potentials of Selected Nitroaromatic Compounds [2]
| Compound | Method | Reduction Potential (V) | Conditions |
| p-Nitrobenzaldehyde | Cyclic Voltammetry | -0.547 | vs. HDME in 0.5 M KCl, methanol |
| p-Nitroaniline | Cyclic Voltammetry | -1.040 | vs. HDME in 0.5 M KCl, methanol |
The data illustrates the significant effect of the substituent on the ease of reduction of the nitro group. The aldehyde group, being more electron-withdrawing than the amino group, makes the reduction of p-nitrobenzaldehyde occur at a less negative potential compared to p-nitroaniline.[2]
Hammett Analysis
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of aromatic compounds.[6] The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[6]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[7] For example, the condensation reaction of substituted benzaldehydes with Meldrum's acid has a ρ value of +1.226, indicating that electron-withdrawing groups enhance the reaction rate.[1]
Table 3: Hammett Substituent Constants (σ) for Common Groups
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -CHO | 0.36 | 0.22 |
| -Cl | 0.37 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -NH₂ | -0.16 | -0.66 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
UV-Visible Spectroscopy Protocol
-
Preparation of Solutions: Prepare stock solutions of the substituted nitrobenzaldehyde derivatives in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 1 mM.
-
Serial Dilutions: Perform serial dilutions to obtain a range of concentrations (e.g., 1 µM to 100 µM).
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
-
Sample Measurement: Record the UV-Vis absorption spectrum for each concentration of the sample solutions from 200 to 800 nm.
-
Data Analysis: Determine the λmax from the spectra. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length of the cuvette (l, typically 1 cm).
Cyclic Voltammetry Protocol
-
Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile or dimethylformamide).
-
Analyte Solution Preparation: Dissolve the substituted nitrobenzaldehyde derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Cyclic Voltammogram Acquisition: Set the potential window and scan rate on the potentiostat. A typical scan rate is 100 mV/s. Record the cyclic voltammogram.
-
Data Analysis: Determine the peak potentials (anodic and cathodic) from the voltammogram. The half-wave potential (E₁/₂) can be calculated as the average of the anodic and cathodic peak potentials for reversible processes.
Hammett Analysis Protocol
-
Reaction Setup: Choose a suitable reaction to study the effect of substituents on the reactivity of the nitrobenzaldehyde derivatives (e.g., a condensation or oxidation reaction).
-
Kinetic Measurements: For a series of meta- and para-substituted nitrobenzaldehydes, measure the reaction rates under identical conditions (temperature, solvent, and reactant concentrations). The progress of the reaction can be monitored by a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or NMR.
-
Rate Constant Calculation: Determine the rate constant (k) for each substituted derivative from the kinetic data.
-
Hammett Plot Construction: Obtain the appropriate Hammett substituent constants (σ) from the literature. Plot log(k/k₀) versus σ, where k₀ is the rate constant for the unsubstituted nitrobenzaldehyde.
-
Reaction Constant Determination: The slope of the resulting linear plot is the reaction constant (ρ).
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: General experimental workflow for the synthesis and characterization of substituted nitrobenzaldehydes.
Caption: Logical relationship between substituent electronic properties and their effect on reactivity and spectral properties.
Applications in Drug Development
The electronic properties of substituted nitrobenzaldehydes are directly relevant to their application in drug development. These compounds have been investigated as inhibitors of various enzymes, including aldehyde dehydrogenase (ALDH) and tyrosinase.
Aldehyde Dehydrogenase (ALDH) Inhibition
Certain isoforms of ALDH, such as ALDH1A3, are overexpressed in various cancers and are associated with cancer stem cell populations, promoting tumor growth and chemoresistance.[8][9] Therefore, the development of selective ALDH1A3 inhibitors is a promising therapeutic strategy. Benzyloxybenzaldehyde derivatives have been designed and synthesized as potent and selective inhibitors of ALDH1A3.[10] The aldehyde group of these inhibitors is thought to interact with the active site of the enzyme.
Caption: Simplified signaling pathway of ALDH1A3 and its inhibition by substituted benzaldehyde derivatives.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[11] Overproduction of melanin can lead to hyperpigmentation disorders. Substituted benzaldehydes have been investigated as tyrosinase inhibitors, as they can interfere with the catalytic activity of the enzyme. The aldehyde group can form a Schiff base with a primary amino group in the enzyme's active site.
Caption: Biosynthetic pathway of melanin synthesis and the role of tyrosinase inhibitors.
Conclusion
The electronic properties of substituted nitrobenzaldehydes are of paramount importance in determining their chemical reactivity and biological activity. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of these versatile compounds. The systematic variation of substituents on the nitrobenzaldehyde scaffold allows for the fine-tuning of their electronic properties, making them valuable building blocks in the design of new drugs and functional materials. The experimental protocols and visualizations provided herein are intended to serve as a practical resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. iiste.org [iiste.org]
- 3. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. mdpi.com [mdpi.com]
- 9. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthetic Analysis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth retrosynthetic analysis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and drug discovery. The analysis outlines a plausible synthetic pathway, supported by detailed experimental protocols for key transformations and relevant quantitative data.
Retrosynthetic Strategy
The retrosynthetic analysis of the target molecule, this compound (I), involves the systematic disconnection of key functional groups to identify readily available starting materials. The primary disconnections are centered around the formation of the carbon-nitrogen bond of the nitro group, the carbon-carbon bond of the aldehyde, and the carbon-oxygen bond of the ethoxy group.
A logical retrosynthetic pathway is proposed as follows:
-
Disconnection of the Nitro Group (C-N bond): The initial disconnection targets the nitro group, a common transformation achieved through electrophilic aromatic substitution (nitration) in the forward sense. This leads to the precursor 3-Ethoxy-2-hydroxybenzaldehyde (II).
-
Disconnection of the Aldehyde Group (C-C bond): The subsequent disconnection removes the formyl group. Ortho-formylation of phenols is a well-established reaction. This step identifies 3-Ethoxyphenol (III) as a key intermediate.
-
Disconnection of the Ethoxy Group (C-O bond): Finally, the ethoxy group is disconnected via a Williamson ether synthesis approach, leading to the simple and commercially available starting material, Resorcinol (1,3-dihydroxybenzene) (IV).
The overall retrosynthetic scheme is depicted below:
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, commencing from 3-ethoxyphenol. This route is favored due to the anticipated regioselectivity in the key formylation and nitration steps.
Caption: Proposed synthetic route to this compound.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key steps in the proposed synthesis. The protocols are adapted from established procedures for similar transformations.[1][2][3][4]
Step 1: Ortho-Formylation of 3-Ethoxyphenol
The selective introduction of a formyl group at the ortho-position to the hydroxyl group of 3-ethoxyphenol is a critical step. The use of magnesium chloride and triethylamine with paraformaldehyde provides high regioselectivity for ortho-formylation.[1][2][5]
Table 1: Reaction Parameters for Ortho-Formylation
| Parameter | Value |
| Reactant | 3-Ethoxyphenol |
| Reagents | Anhydrous MgCl₂, Paraformaldehyde, Triethylamine |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-90% |
Experimental Protocol:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous magnesium chloride (2.1 equivalents) and paraformaldehyde (3.0 equivalents).
-
Anhydrous tetrahydrofuran (THF) is added to the flask, and the suspension is stirred under a nitrogen atmosphere.
-
Triethylamine (2.1 equivalents) is added dropwise to the stirred suspension.
-
A solution of 3-ethoxyphenol (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-ethoxy-2-hydroxybenzaldehyde.
Step 2: Nitration of 3-Ethoxy-2-hydroxybenzaldehyde
The nitration of the intermediate, 3-ethoxy-2-hydroxybenzaldehyde, is expected to be directed by the activating hydroxyl and ethoxy groups. The strong ortho-directing influence of the hydroxyl group is anticipated to favor the introduction of the nitro group at the C6 position.
Table 2: Reaction Parameters for Nitration
| Parameter | Value |
| Reactant | 3-Ethoxy-2-hydroxybenzaldehyde |
| Reagents | Fuming Nitric Acid, Glacial Acetic Acid |
| Temperature | 5-10 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 40-60% |
Experimental Protocol:
-
To a stirred solution of 3-ethoxy-2-hydroxybenzaldehyde (1.0 equivalent) in glacial acetic acid, cooled in an ice-salt bath to 5-10 °C, fuming nitric acid (1.1 equivalents) is added dropwise.[3][6]
-
The temperature of the reaction mixture is carefully maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-3 hours.
-
The reaction is then quenched by pouring it into a beaker containing crushed ice and water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product, which may contain a mixture of isomers, is purified by recrystallization or column chromatography to isolate the desired this compound.
Conclusion
The retrosynthetic analysis presented herein provides a logical and feasible pathway for the synthesis of this compound. The proposed forward synthesis, commencing from 3-ethoxyphenol, utilizes well-established and regioselective reactions. The provided experimental protocols offer a practical guide for the laboratory-scale preparation of this target molecule. Further optimization of reaction conditions may be necessary to maximize yields and minimize the formation of side products. This technical guide serves as a valuable resource for researchers and scientists engaged in the synthesis of substituted benzaldehydes for various applications in chemistry and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. actachemscand.org [actachemscand.org]
- 3. New preparation method of 5-nitro-salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation process of 3-nitro salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]
Methodological & Application
Synthesis and Potential Applications of Schiff Bases Derived from 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview of the synthesis, characterization, and potential biological applications of Schiff bases derived from 3-ethoxy-2-hydroxy-6-nitrobenzaldehyde. This class of compounds holds significant promise for drug discovery and development, exhibiting a range of potential antimicrobial and anticancer activities. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed protocols and data presentation to facilitate further investigation.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal and pharmaceutical chemistry.[1] Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone.[2] The biological activity of Schiff bases can be fine-tuned by the judicious selection of the aldehyde and amine precursors. The starting material, this compound, possesses key structural features—a hydroxyl group, an ethoxy group, and a nitro group—that can contribute to the biological efficacy of the resulting Schiff bases. The electron-withdrawing nature of the nitro group, in particular, has been shown to play a role in the biological activities of other Schiff base analogues.
Synthesis of Schiff Bases from this compound
The following is a general protocol for the synthesis of Schiff bases from this compound and various primary amines. This protocol is based on established methods for the synthesis of similar Schiff base compounds.[2][3]
Experimental Protocol: General Synthesis
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (20 mL). In a separate beaker, dissolve the desired primary amine (1.0 eq.) in absolute ethanol (10 mL).
-
Reaction Mixture: Slowly add the ethanolic solution of the primary amine to the solution of this compound with constant stirring.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.
Caption: General workflow for the synthesis of Schiff bases.
Characterization Data
The synthesized Schiff bases can be characterized by various spectroscopic techniques. The following table summarizes the expected characteristic spectral data based on analogues.
| Spectroscopic Technique | Characteristic Peaks/Signals | Interpretation |
| FT-IR (cm⁻¹) | ~1620-1600 | C=N (azomethine) stretch |
| ~3400-3200 (broad) | O-H (phenolic) stretch | |
| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretch | |
| ~1250 | C-O (ethoxy) stretch | |
| ¹H NMR (δ ppm) | ~8.5-9.0 | -CH=N- (azomethine proton) |
| ~10.0-11.0 | -OH (phenolic proton) | |
| Aromatic protons | Dependent on the amine used | |
| ~4.1 (q), ~1.4 (t) | -OCH₂CH₃ (ethoxy protons) | |
| ¹³C NMR (δ ppm) | ~160-165 | -C=N- (azomethine carbon) |
| Aromatic carbons | Dependent on the amine used | |
| ~65, ~15 | -OCH₂CH₃ (ethoxy carbons) | |
| Mass Spectrometry | M⁺ or [M+H]⁺ | Molecular ion peak confirming the molecular weight |
Potential Biological Applications
While specific biological activity data for Schiff bases derived directly from this compound is limited in the available literature, extensive research on structurally similar compounds suggests significant potential in several therapeutic areas.
Antimicrobial Activity
Schiff bases derived from various substituted salicylaldehydes and nitrobenzaldehydes have demonstrated notable activity against a range of bacterial and fungal pathogens.[4][5] The presence of the azomethine group is crucial for their antimicrobial effects. The data in the following table is for analogous Schiff bases and provides an indication of the potential efficacy of the target compounds.
| Compound Type | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Nitrobenzaldehyde Schiff base derivative | Staphylococcus aureus | 18 | - |
| Nitrobenzaldehyde Schiff base derivative | Escherichia coli | - | 62.5 |
| 3-Ethoxy salicylaldehyde Schiff base | Various Bacteria & Fungi | Moderate to good activity | - |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Several studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines.[3] The proposed mechanisms of action often involve the induction of apoptosis. For instance, a novel Schiff base derived from 4-nitrobenzaldehyde exhibited promising activity against tongue squamous cell carcinoma fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL.[3] Evidence suggests that the anticancer mechanism may be attributed to the -HC=N- azomethine group, which can induce apoptosis through pathways involving nuclear fragmentation and membrane blebbing.[3]
Caption: Proposed mechanism of apoptosis induction by Schiff bases.
Conclusion and Future Directions
The synthesis of Schiff bases from this compound presents a promising avenue for the discovery of novel therapeutic agents. The straightforward synthetic protocol and the potential for diverse biological activities make this class of compounds highly attractive for further investigation.
Future research should focus on:
-
Synthesizing a library of Schiff bases from this compound with a variety of primary amines to establish structure-activity relationships.
-
Conducting comprehensive in vitro and in vivo studies to evaluate the antimicrobial and anticancer efficacy of these novel compounds.
-
Elucidating the precise mechanisms of action to identify cellular targets and signaling pathways.
This application note provides a foundational framework for researchers to explore the synthesis and therapeutic potential of this intriguing class of Schiff bases.
References
- 1. [PDF] Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde: A Versatile Building Block for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring an aldehyde for condensation reactions, a hydroxyl group for complexation and potential hydrogen bonding, an ethoxy group influencing solubility and electronic properties, and a nitro group that can act as an electron-withdrawing group or be reduced to an amino group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, Schiff bases, and metal complexes. These derivatives have shown significant potential in medicinal chemistry and materials science, exhibiting promising antimicrobial and antioxidant activities.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases and their metal complexes, along with a summary of their biological activities.
Synthesis of this compound
General Protocol for Nitration:
A solution of 3-ethoxysalicylaldehyde in a suitable solvent (e.g., glacial acetic acid or dichloromethane) is cooled in an ice bath. A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic acid, is added dropwise while maintaining the low temperature to control the reaction and regioselectivity. The reaction is stirred for a specified time and then quenched by pouring it onto ice water. The precipitated product, this compound, is then filtered, washed with water until neutral, and purified by recrystallization.
Applications in Organic Synthesis
This compound is an excellent precursor for the synthesis of various organic molecules, most notably Schiff bases and their corresponding metal complexes.
Synthesis of Schiff Bases
Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde. The aldehyde group of this compound readily reacts with a variety of aromatic and aliphatic amines to form the corresponding imine linkage.
Experimental Protocol for Schiff Base Synthesis:
A general procedure involves dissolving equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol or methanol. A catalytic amount of glacial acetic acid can be added to facilitate the reaction. The mixture is then refluxed for several hours. Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration, followed by washing with cold solvent and recrystallization for purification.
Diagram of the general workflow for Schiff base synthesis:
Application Notes and Protocols: Catalytic Reduction of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of nitro groups in aromatic compounds is a fundamental transformation in organic synthesis, yielding valuable amino derivatives that serve as key building blocks in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and protocols for the catalytic reduction of the nitro group in 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde to produce 2-amino-3-ethoxy-6-hydroxybenzaldehyde. The presence of multiple functional groups in the starting material, including an aldehyde, a hydroxyl group, and an ethoxy group, necessitates a chemoselective reduction method to avoid unwanted side reactions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and effective method for this transformation.
Chemical Transformation
The reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst and a hydrogen source.
Caption: Catalytic reduction of this compound.
Experimental Protocols
This section details the experimental procedures for the catalytic reduction of this compound. Two primary methods are presented: catalytic hydrogenation using hydrogen gas and a transfer hydrogenation approach.
Method 1: Catalytic Hydrogenation with Hydrogen Gas
This is a standard and highly efficient method for nitro group reduction.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (typically 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen-filled balloon for atmospheric pressure reactions.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2-amino-3-ethoxy-6-hydroxybenzaldehyde can be purified by recrystallization or column chromatography if necessary.
Method 2: Transfer Hydrogenation
This method avoids the need for a pressurized hydrogen gas setup by using a hydrogen donor molecule.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄) or sodium borohydride (NaBH₄) as a hydrogen donor
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add 10% Pd/C catalyst (5-10 mol% of palladium).
-
Add the hydrogen donor, such as ammonium formate (3-5 eq) or portion-wise addition of sodium borohydride (2-3 eq), to the stirred suspension.
-
The reaction is often exothermic. If necessary, the reaction mixture can be gently heated to reflux to ensure completion.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the mixture through Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
If ammonium formate was used, the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove salts. The organic layer is then dried and concentrated.
-
Purify the product as described in Method 1.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the catalytic reduction of substituted nitrobenzaldehydes, providing a comparative overview. Specific yields for this compound may vary but are generally expected to be high under optimized conditions.
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Typical Yield (%) | Reference |
| 10% Pd/C | H₂ | Ethanol | Room Temp. | 1-4 | 2-12 | >90 | General Procedure |
| 10% Pd/C | Ammonium Formate | Methanol | 25-60 | Atmospheric | 1-6 | >90 | General Procedure |
| Raney Nickel | H₂ | Ethanol | Room Temp. | 1-5 | 4-16 | 85-95 | [1] |
| Fe/HCl | - | Ethanol/Water | Reflux | Atmospheric | 2-8 | 80-90 | General Procedure |
| SnCl₂·2H₂O | - | Ethanol | Reflux | Atmospheric | 1-4 | 85-95 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: Experimental workflow for catalytic reduction.
Signaling Pathway (Chemical Transformation Logic)
This diagram illustrates the logical progression of the chemical transformation.
Caption: Chemical transformation pathway.
Safety Precautions
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-proof. Perform the reaction in a well-ventilated fume hood.
-
When using sodium borohydride, be aware that it reacts with protic solvents to generate hydrogen gas. Add it slowly and in portions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The catalytic reduction of this compound is a robust and high-yielding transformation critical for the synthesis of the corresponding aminobenzaldehyde derivative. Both direct hydrogenation with H₂ gas and transfer hydrogenation are effective methods, with the choice depending on the available equipment and safety considerations. The provided protocols and data serve as a comprehensive guide for researchers in the successful execution of this important synthetic step.
References
Application Notes and Protocols for Condensation Reactions Involving 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for condensation reactions involving 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. The focus is on the synthesis of Schiff bases, which are known for their wide range of biological activities and applications in medicinal chemistry. The protocols are based on established methods for structurally similar compounds and are intended to serve as a comprehensive guide for the synthesis, characterization, and evaluation of novel derivatives.
Introduction to Condensation Reactions of this compound
Condensation reactions are a fundamental class of reactions in organic synthesis where two molecules combine to form a larger molecule with the concurrent loss of a small molecule, such as water. For aldehydes like this compound, two primary types of condensation reactions are of significant interest: Schiff base formation and Knoevenagel condensation.
-
Schiff Base Formation: This reaction involves the condensation of an aldehyde with a primary amine to form an imine or azomethine (-C=N-) linkage. Schiff bases derived from substituted salicylaldehydes are of particular interest due to their ability to form stable metal complexes and their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties and biological activity of the resulting Schiff base.[3]
-
Knoevenagel Condensation: This reaction occurs between a carbonyl compound and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[4] The products are typically α,β-unsaturated compounds, which are valuable intermediates in the synthesis of various fine chemicals and biologically active molecules.[4]
The derivatives of this compound are promising candidates for drug discovery due to the combined structural features of a salicylaldehyde, an ethoxy group, and a nitro group, which can all contribute to biological activity.
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from this compound
This protocol is adapted from the synthesis of Schiff bases derived from the structurally similar 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.[5]
Objective: To synthesize a Schiff base by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 4-aminophenol, sulfanilamide)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of absolute ethanol with gentle warming and stirring.
-
In a separate beaker, dissolve 0.01 mol of the selected primary amine in 20 mL of absolute ethanol.
-
Add the amine solution to the aldehyde solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
-
Dry the purified product in a desiccator over anhydrous CaCl₂.
-
Determine the melting point and percentage yield of the final product.
-
Characterize the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for Knoevenagel Condensation
This is a general protocol for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.[4][6]
Objective: To synthesize an α,β-unsaturated compound from this compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or other suitable solvent
-
Basic catalyst (e.g., piperidine, pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 0.01 mol of this compound and 0.01 mol of the active methylene compound in 30 mL of ethanol in a round-bottom flask.
-
Add a catalytic amount (a few drops) of piperidine or pyridine to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic, and the product may start to precipitate.
-
Continue stirring for 2-6 hours. Monitor the reaction by TLC.
-
If precipitation is significant, cool the flask in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol).
-
Dry the purified product and determine its melting point and yield.
-
Characterize the product using appropriate spectroscopic techniques.
Data Presentation
Physicochemical and Spectroscopic Data of a Representative Schiff Base
The following table presents hypothetical but expected data for a Schiff base synthesized from this compound and 4-aminophenol, based on data for analogous compounds.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | 302.29 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | >200 °C (decomposes) |
| Yield | 80-90% |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~1620 (C=N, imine), ~1520 & ~1340 (NO₂, asymm. & symm.) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~1.4 (t, 3H, -CH₃), ~4.2 (q, 2H, -OCH₂-), ~7.0-8.5 (m, Ar-H), ~8.8 (s, 1H, -CH=N-), ~9.5 (s, 1H, Ar-OH), ~13.0 (s, 1H, Ar-OH, H-bonded) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~15 (-CH₃), ~65 (-OCH₂-), ~115-150 (Ar-C), ~165 (-CH=N-) |
| Mass Spec (m/z) | [M+H]⁺ expected at 303.09 |
Biological Activity of Structurally Similar Schiff Bases
The following table summarizes the antimicrobial activity of Schiff bases derived from aldehydes with similar structural motifs. This data can guide the biological evaluation of novel compounds derived from this compound.
| Compound/Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Schiff base of 3-nitrobenzaldehyde + ethanolamine | |
| Staphylococcus aureus | >1000 |
| Cu(II) complex of the above Schiff base | 125 |
| Hydrazide of 3-ethoxy-4-hydroxybenzaldehyde | |
| Gram-positive bacteria | 0.488 - 7.81[7] |
| Schiff base of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | |
| Staphylococcus aureus | 50 |
| Streptococcus pyogenes | 100 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 100 |
| Candida albicans | 50 |
| Aspergillus niger | 100 |
| Aspergillus clavatus | 100 |
Data for 3-nitrobenzaldehyde derivative from[8]. Data for 2-hydroxy-3-methoxy-5-nitrobenzaldehyde derivative from[5].
Visualizations
Reaction Scheme and Workflow
Caption: Experimental workflow for the synthesis of a Schiff base.
Hypothetical Signaling Pathway for Anticancer Activity
Many anticancer compounds, including some Schiff bases, induce apoptosis (programmed cell death). The following diagram illustrates a simplified, general extrinsic apoptosis pathway that could be investigated for novel Schiff base derivatives.
Caption: Simplified extrinsic apoptosis signaling pathway.
These protocols and notes provide a solid foundation for the synthesis and evaluation of novel compounds derived from this compound. Researchers are encouraged to adapt and optimize these methods for their specific primary amines or active methylene compounds of interest.
References
- 1. jetir.org [jetir.org]
- 2. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 3. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound by providing information about its chemical bonds, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
1.1.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Triplet | 3H | -OCH₂CH ₃ |
| ~4.20 | Quartet | 2H | -OCH ₂CH₃ |
| ~7.00 | Doublet | 1H | Aromatic H (ortho to -OH) |
| ~8.10 | Doublet | 1H | Aromatic H (ortho to -NO₂) |
| ~10.30 | Singlet | 1H | Aldehyde (-CH O) |
| ~11.50 | Singlet | 1H | Phenolic -OH |
1.1.2. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.[1][2]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~15.0 | -OCH₂C H₃ |
| ~65.0 | -OC H₂CH₃ |
| ~115.0 - 150.0 | Aromatic Carbons (multiple peaks) |
| ~195.0 | Aldehyde Carbonyl (C =O)[3][4] |
Workflow for NMR Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5][6][7]
Experimental Protocol:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Data Processing: Perform a background scan and subtract it from the sample spectrum.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3200-3400 (broad) | O-H stretch (phenolic) |
| ~2980-2850 | C-H stretch (aliphatic, from ethoxy group) |
| ~2850 and ~2750 | C-H stretch (aldehyde)[8] |
| ~1680-1700 | C=O stretch (aldehyde, conjugated)[8] |
| ~1580 and ~1470 | C=C stretch (aromatic ring) |
| ~1520 and ~1340 | N-O asymmetric and symmetric stretch (nitro group)[9] |
| ~1250 | C-O stretch (aryl ether) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.[10]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength range: 200-800 nm
-
Scan speed: Medium
-
-
Data Processing: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
Expected UV-Vis Absorption Maxima:
| λmax (nm) | Electronic Transition | Chromophore |
| ~250-280 | π → π | Benzene ring and conjugated system |
| ~320-360 | n → π | Carbonyl group and nitro group[11] |
Chromatographic and Mass Spectrometric Characterization
Chromatographic techniques are employed to separate the compound from impurities, while mass spectrometry provides information about its molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of the compound. Given the polar nature of the molecule, a reversed-phase method is suitable.[12][13][14]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 330 nm.
Expected HPLC Data:
| Parameter | Value |
| Retention Time | ~10-12 min |
| Purity (by area%) | >98% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of the hydroxyl group.[15][16][17]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: 40-500 m/z
-
Expected GC-MS Data:
| Parameter | Value |
| Retention Time | Dependent on derivatization and conditions |
| Molecular Ion (M+) | m/z = 211 (for the underivatized compound) |
Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides the molecular weight and structural information through fragmentation analysis.[18][19][20]
Expected Mass Fragmentation Pattern:
| m/z | Fragment Ion |
| 211 | [M]⁺ (Molecular ion) |
| 182 | [M - CHO]⁺ |
| 166 | [M - NO₂]⁺ |
| 138 | [M - NO₂ - CO]⁺ |
| 110 | [M - NO₂ - CO - C₂H₄]⁺ |
Workflow for Chromatographic and Mass Spectrometric Analysis
References
- 1. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Analysis of volatile organic compounds by GC/MS [bio-protocol.org]
- 16. dem.ri.gov [dem.ri.gov]
- 17. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
- 20. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note and Protocol for the Nitration of 3-Ethoxysalicylaldehyde
Abstract
This document provides a detailed protocol for the electrophilic nitration of 3-ethoxysalicylaldehyde. The primary product of this reaction is expected to be 3-ethoxy-5-nitrosalicylaldehyde, a valuable intermediate in the synthesis of various heterocyclic compounds and Schiff bases. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and safety precautions. The intended audience includes researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
Aromatic nitration is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, or used to modulate the electronic properties of the molecule. 3-Ethoxysalicylaldehyde is a substituted aromatic aldehyde with activating hydroxyl and ethoxy groups, which direct electrophilic substitution to the ortho and para positions. The nitration of this substrate is expected to yield primarily the 5-nitro derivative due to steric hindrance at the positions ortho to the activating groups.
Reaction and Mechanism
The nitration of 3-ethoxysalicylaldehyde proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, such as sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 3-ethoxysalicylaldehyde then attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base, such as water or the bisulfate ion, abstracts a proton from the ring to restore aromaticity and yield the nitrated product.
The overall reaction is as follows:
Experimental Protocol
A detailed methodology for the nitration of 3-ethoxysalicylaldehyde is provided below. This protocol is adapted from a similar procedure for a related compound[1].
Materials:
-
3-Ethoxysalicylaldehyde (s)
-
Fuming nitric acid (≥90%)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-ethoxysalicylaldehyde in 100 mL of dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Nitrating Agent: Slowly add 5.0 mL of fuming nitric acid to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Work-up:
-
Carefully pour the reaction mixture over 100 g of crushed ice in a separate beaker.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with 50 mL of cold deionized water, followed by 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified 3-ethoxy-5-nitrosalicylaldehyde.
-
-
Drying: Dry the purified product in a vacuum oven at 50 °C.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Expected Yield (%) |
| 3-Ethoxysalicylaldehyde | C₉H₁₀O₃ | 166.17 | 66-68 | 263-264 | Solid | N/A |
| 3-Ethoxy-5-nitrosalicylaldehyde | C₉H₉NO₅ | 211.17 | ~140 (estimated) | N/A | Yellow Solid | ~75 |
Note: The melting point of the product is an estimate based on the closely related 3-methoxy-5-nitrosalicylaldehyde, which has a reported melting point of 141-143 °C[2][3]. The yield is based on similar reported procedures[1].
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical scheme for the nitration of 3-ethoxysalicylaldehyde.
Caption: Step-by-step workflow for the synthesis of 3-ethoxy-5-nitrosalicylaldehyde.
References
Application Notes and Protocols: 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde as a Precursor for Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of novel ligands derived from 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. This precursor is a valuable building block for the development of Schiff base ligands and their metal complexes, which have shown significant potential in antimicrobial and anticancer research.
Introduction
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that can coordinate with a wide range of metal ions to form stable complexes. The resulting metallo-Schiff base complexes often exhibit enhanced biological activity compared to the free ligands. This is attributed to the chelation process, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. The presence of the nitro (-NO2), ethoxy (-OC2H5), and hydroxyl (-OH) groups on the benzaldehyde ring of the precursor allows for fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes, influencing their biological efficacy.
Synthesis of the Precursor: this compound
Proposed Synthetic Protocol: Nitration of 3-Ethoxysalicylaldehyde
Objective: To synthesize this compound by the nitration of 3-ethoxysalicylaldehyde.
Materials:
-
3-Ethoxysalicylaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
In a flask immersed in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to a solution of 3-ethoxysalicylaldehyde in a suitable solvent like dichloromethane, while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to allow the nitration to proceed.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Separate the organic layer and wash it successively with cold water and a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Expected Yield and Characterization: The yield of this reaction would need to be optimized experimentally. The final product should be characterized by techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.
Synthesis of Novel Schiff Base Ligands
The synthesized this compound can be readily used to prepare a variety of Schiff base ligands by condensation with different primary amines.
General Protocol for Schiff Base Synthesis
Objective: To synthesize a Schiff base ligand from this compound and a primary amine.
Materials:
-
This compound
-
A selected primary amine (e.g., ethylenediamine, o-phenylenediamine, an amino acid)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst, optional)
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.
-
To this solution, add an ethanolic solution of the chosen primary amine (in a 1:1 or 2:1 molar ratio depending on the amine, e.g., 2:1 for diamines).
-
A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux the reaction mixture for 2-4 hours with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution.
-
Collect the solid product by filtration, wash it with cold ethanol, and dry it in a desiccator.[1]
-
The purity of the synthesized Schiff base can be checked by its melting point and spectroscopic analysis.
Synthesis of Metal Complexes
The synthesized Schiff base ligands can be used to form complexes with various transition metal ions.
General Protocol for Metal Complex Synthesis
Objective: To synthesize a metal complex of a Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
A metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂, ZnCl₂)
-
Ethanol or Methanol
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve an appropriate molar ratio of the metal salt in ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The color of the solution usually changes upon complex formation.
-
Reflux the reaction mixture for 1-3 hours.
-
The resulting colored precipitate of the metal complex is then filtered, washed with ethanol, and dried.[1]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of a Representative Schiff Base Ligand and its Metal Complexes
| Compound | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Yield (%) | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) Azomethine H |
| Ligand (L) | C₁₇H₁₇N₃O₅ | 343.34 | Yellow | >250 | 85 | 1615 | 8.9 |
| [Cu(L)Cl₂] | C₁₇H₁₇Cl₂CuN₃O₅ | 509.78 | Green | >300 | 78 | 1605 | 9.1 |
| [Ni(L)(NO₃)₂] | C₁₇H₁₇N₅NiO₁₁ | 558.05 | Greenish-blue | >300 | 75 | 1608 | 9.0 |
| [Co(L)(OAc)₂] | C₂₁H₂₃CoN₃O₉ | 563.36 | Brown | >300 | 80 | 1602 | 9.2 |
| [Zn(L)Cl₂] | C₁₇H₁₇Cl₂N₃O₅Zn | 512.62 | Pale Yellow | >300 | 82 | 1610 | 8.9 |
Note: The data presented in this table is hypothetical and representative of typical values found for similar Schiff base complexes. Actual data will vary depending on the specific amine and metal salt used.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway from the precursor to the final metal complex.
Proposed Mechanism of Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action of Schiff base metal complexes.
Potential Anticancer Signaling Pathway Involvement
Caption: Potential signaling pathways affected by Schiff base metal complexes in cancer cells.
Conclusion
This compound serves as a highly adaptable precursor for the synthesis of novel Schiff base ligands. The subsequent formation of metal complexes with these ligands opens up a vast area for the development of new therapeutic agents. The protocols and data provided herein offer a foundational framework for researchers to explore the synthesis, characterization, and biological evaluation of this promising class of compounds. Further investigations into their specific mechanisms of action and structure-activity relationships are warranted to fully realize their therapeutic potential.
References
Exploring the Reactivity of the Aldehyde Group in 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is a multifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. The strategic positioning of an ethoxy, a hydroxyl, and a nitro group on the benzaldehyde scaffold imparts a unique electronic and steric environment to the aldehyde functionality. The potent electron-withdrawing nature of the nitro group at the ortho position to the aldehyde enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Conversely, the electron-donating ethoxy group and the ortho-hydroxyl group, which can participate in intramolecular hydrogen bonding, modulate this reactivity.
This document provides detailed application notes and experimental protocols for leveraging the reactivity of the aldehyde group in this compound for various chemical transformations. The protocols provided are based on established methodologies for similarly substituted benzaldehydes and should be considered as a starting point for experimental optimization.
Synthesis of this compound
A plausible synthetic route to this compound involves the electrophilic nitration of 3-ethoxysalicylaldehyde. The hydroxyl and ethoxy groups are ortho, para-directing, and the reaction conditions can be optimized to favor nitration at the C6 position.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Nitration of 3-Ethoxysalicylaldehyde
Materials:
-
3-Ethoxysalicylaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxysalicylaldehyde (1.0 eq) in concentrated sulfuric acid (5.0 eq) at 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirring solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.
Illustrative Data:
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 3-Ethoxysalicylaldehyde | This compound | HNO₃, H₂SO₄ | 0-5 | 2 | 65-75* |
*Yields are illustrative and based on typical nitration reactions of substituted phenols. Actual yields may vary and require optimization.
Reactivity of the Aldehyde Group: Application Notes and Protocols
The electron-deficient nature of the aldehyde carbon in this compound makes it a versatile handle for various chemical transformations.
Schiff Base Formation
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are valuable intermediates in the synthesis of heterocyclic compounds and are widely studied for their biological activities.
Caption: General workflow for Schiff base formation.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add aniline (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
Illustrative Data for Schiff Base Formation:
| Aldehyde | Amine | Solvent | Catalyst | Time (h) | Yield (%) |
| This compound | Aniline | Ethanol | Acetic Acid | 3 | 85-95 |
| This compound | p-Toluidine | Methanol | None | 4 | 80-90 |
*Yields are illustrative and based on reactions with similar nitro-substituted salicylaldehydes. Optimization may be required.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, for example, in the synthesis of esters and amides.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.
-
Slowly add a solution of potassium permanganate (2.0 eq) in water to the stirring solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Illustrative Data for Oxidation:
| Starting Material | Oxidizing Agent | Solvent | Time (h) | Yield (%) |
| This compound | KMnO₄ | Acetone/Water | 5 | 70-80 |
| This compound | Jones Reagent | Acetone | 2 | 75-85 |
*Yields are illustrative and should be optimized for the specific substrate.
Reduction to Alcohol
The aldehyde can be selectively reduced to a primary alcohol, providing another important functional group for further synthetic manipulations.
Caption: Reduction of the aldehyde to a primary alcohol.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Water
-
Hydrochloric Acid (1 M)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirring solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to pH ~5 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the alcohol.
Illustrative Data for Reduction:
| Starting Material | Reducing Agent | Solvent | Time (h) | Yield (%) |
| This compound | NaBH₄ | Methanol | 1.5 | 90-98 |
| This compound | LiAlH₄ | THF | 1 | >95 |
*Yields are illustrative. Note: LiAlH₄ will also reduce the nitro group.
Conclusion
The aldehyde group in this compound serves as a versatile functional handle for a variety of important chemical transformations. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this molecule in their synthetic endeavors, from the construction of complex molecular architectures to the development of novel therapeutic agents. It is imperative to note that all experimental procedures should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the nitration of 3-Ethoxy-2-hydroxybenzaldehyde (o-Ethylvanillin).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive nitrating agent.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use a fresh, properly stored nitrating agent.2. Gradually increase the reaction temperature while monitoring for side reactions.3. Extend the reaction time and monitor progress using TLC. |
| Formation of Multiple Isomers (e.g., 4-nitro and/or 5-nitro isomers) | 1. Inappropriate nitrating agent or reaction conditions.2. The directing effects of the hydroxyl and ethoxy groups can lead to a mixture of products. | 1. Employ a regioselective nitrating agent such as cerium (IV) ammonium nitrate which is known to favor ortho-nitration of phenols.2. Carefully control the reaction temperature; lower temperatures often favor para-substitution, while specific catalytic systems can enhance ortho-selectivity. |
| Presence of Dark, Tarry Byproducts | 1. Oxidation of the phenolic starting material or product.2. Reaction temperature is too high.3. Use of overly concentrated nitric acid. | 1. Use a milder nitrating agent or add a scavenger for nitrous acid (e.g., urea).2. Maintain a low and consistent reaction temperature, typically between 0-10°C.3. Use dilute nitric acid in a suitable solvent like acetic acid. |
| Di- or Poly-nitrated Products Detected | 1. Excess of nitrating agent.2. Prolonged reaction time at elevated temperatures. | 1. Use a stoichiometric amount of the nitrating agent.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficulties in Product Purification | 1. Similar polarity of isomeric byproducts.2. Oily nature of the crude product. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., hexane-ethyl acetate gradient).2. Attempt crystallization from a suitable solvent system. If the product is an oil, try converting it to a solid derivative for purification, followed by regeneration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the electrophilic aromatic substitution (nitration) of 3-Ethoxy-2-hydroxybenzaldehyde (also known as o-Ethylvanillin or 3-ethoxysalicylaldehyde). This involves reacting the starting material with a suitable nitrating agent.
Q2: How can I improve the regioselectivity to favor the desired 6-nitro isomer?
A2: Regioselectivity is a significant challenge. The hydroxyl group is a strong ortho-, para-director, and the ethoxy group is also an ortho-, para-director. To favor nitration at the 6-position (ortho to the hydroxyl group), consider using a nitrating agent that is sensitive to steric hindrance and hydrogen bonding. Cerium (IV) ammonium nitrate in a solvent like acetic acid has been shown to be effective for ortho-nitration of phenols.
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly based on the chosen protocol and reaction conditions. While specific data for this exact compound is not widely published, yields for the nitration of similar phenolic aldehydes can range from 30% to 60%. Optimization of the reaction conditions is crucial for achieving higher yields.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q5: What are the key safety precautions to take during this synthesis?
A5: Nitration reactions can be highly exothermic and produce toxic and corrosive fumes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use an ice bath to control the reaction temperature, especially during the addition of the nitrating agent.
Experimental Protocols
Protocol 1: Nitration using Cerium (IV) Ammonium Nitrate (CAN)
This protocol is adapted from methods for regioselective ortho-nitration of phenols and is expected to favor the formation of the 6-nitro isomer.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Ethoxy-2-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.
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Addition of Nitrating Agent: To the stirred solution, add cerium (IV) ammonium nitrate (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 20-25°C.
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Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, pour the mixture into ice-cold water. A yellow precipitate should form.
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Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Nitration using Nitric Acid in Acetic Acid
This is a more traditional method but may result in a mixture of isomers.
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Reaction Setup: Dissolve 3-Ethoxy-2-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask and cool the mixture to 0-5°C in an ice bath.
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Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution, ensuring the temperature does not exceed 10°C.
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Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours after the addition is complete.
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Workup: Pour the reaction mixture into ice-cold water and collect the resulting precipitate by filtration.
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Purification: Wash the solid with cold water and purify by column chromatography or recrystallization to separate the desired 6-nitro isomer from other byproducts.
Data Presentation
| Parameter | Method 1: CAN in Acetic Acid | Method 2: Nitric Acid in Acetic Acid |
| Nitrating Agent | Cerium (IV) Ammonium Nitrate | Nitric Acid |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Temperature | 20-25°C | 0-10°C |
| Typical Reaction Time | 2-4 hours | 1-2 hours |
| Expected Major Isomer | 6-nitro | Mixture of 4- and 6-nitro |
| Potential Byproducts | 4-nitro isomer, starting material | 4-nitro isomer, 5-nitro isomer, dinitro products, oxidation products |
| Estimated Yield Range | 40-60% | 30-50% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purification of Crude 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | The chosen solvent system is not optimal, leading to co-crystallization of impurities. | - Solvent Screening: Test a range of solvents with varying polarities. Good starting points for nitroaromatic compounds include ethanol, methanol, toluene, or mixtures like hexane/ethyl acetate. - Solvent Polarity Gradient: If a single solvent is ineffective, try a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow to cool slowly. |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the product or impurities are depressing the melting point. | - Lower Boiling Point Solvent: Switch to a solvent with a lower boiling point. - Increased Solvent Volume: Use a larger volume of the solvent to ensure the product remains dissolved at the boiling point. - Pre-purification: If significant impurities are present, consider a preliminary purification step like a solvent wash or flash chromatography before recrystallization. |
| Poor Separation in Column Chromatography | The chosen eluent system has insufficient resolving power. | - TLC Optimization: First, optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point for nitroaromatic compounds is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. Adjust the ratio to achieve a clear separation of the desired product from impurities. - Gradient Elution: Employ a gradient elution where the polarity of the solvent system is gradually increased during the chromatography run. This can help to separate compounds with similar polarities. - Stationary Phase: Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Yellow/Brown Discoloration of Final Product | Presence of residual nitro-containing impurities or degradation products. | - Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool. - Re-purification: If the discoloration persists, a second purification step (e.g., another recrystallization or column chromatography) may be necessary. |
| Product Appears as a Gummy or Sticky Solid | Presence of unreacted starting materials or solvent residues. | - Solvent Wash: Wash the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. For example, a wash with cold ethanol or hexane might remove less polar impurities. - Vacuum Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most likely impurities arise from the synthesis process, which is typically a nitration reaction. These can include:
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Unreacted Starting Material: 3-Ethoxysalicylaldehyde.
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Positional Isomers: Other nitro-substituted isomers formed during nitration.
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Di-nitrated Products: Products with two nitro groups on the aromatic ring.
Q2: Which purification technique is generally most effective for this compound?
A2: Both recrystallization and column chromatography can be effective, and the choice often depends on the scale of the purification and the nature of the impurities.
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Recrystallization is often suitable for larger quantities if a suitable solvent system can be identified that effectively removes the impurities.
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Column chromatography offers higher resolution and is excellent for removing impurities with different polarities from the desired product, especially for smaller to medium scales.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. The spots can often be visualized under UV light due to the aromatic nature of the compound. Staining with a general reagent like potassium permanganate can also be used. For nitro compounds, specific stains can be employed.
Q4: What is a good starting solvent system for recrystallizing this compound?
A4: Based on the purification of similar nitroaromatic aldehydes, a good starting point would be a polar solvent like ethanol or a mixture of solvents such as n-hexane and ethyl acetate.[1] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.
Q5: My purified product has a broad melting point range. What does this indicate?
A5: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Further purification is recommended.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions.
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves completely upon heating and recrystallizes upon cooling, the solvent is a good candidate. Test various solvents such as ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica gel level.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
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Elution: Begin eluting with the chosen solvent system (e.g., a hexane/ethyl acetate mixture). Collect fractions in test tubes.
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Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following table provides illustrative data for a typical purification of crude this compound. Note: These values are examples and actual results may vary.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 85 | 97 | 75 |
| Column Chromatography (Hexane:Ethyl Acetate 4:1) | 85 | >99 | 65 |
Visualizations
Experimental Workflow: Purification of Crude Aldehyde
Caption: General purification workflow for crude this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Common side products in the synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic pathway involves a two-step process:
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Nitration of 3-Ethoxyphenol: This initial step introduces a nitro group onto the aromatic ring. The reaction typically yields a mixture of isomers, with 2-ethoxy-4-nitrophenol and 4-ethoxy-2-nitrophenol being the major products.
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ortho-Formylation of 2-Ethoxy-4-nitrophenol: The desired isomer from the nitration step is then formylated. A highly regioselective method for this is the Casnati-Skattebøl reaction, which utilizes paraformaldehyde and a magnesium chloride-triethylamine complex to introduce the aldehyde group specifically at the position ortho to the hydroxyl group.
Q2: What are the most common side products I should expect?
The most prevalent side products are typically positional isomers formed during the nitration and, to a lesser extent, the formylation steps. Unreacted starting materials and over-nitrated products can also be present.
Q3: How can I minimize the formation of side products?
To minimize side product formation, careful control of reaction conditions is crucial.
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During nitration: Use of mild nitrating agents and controlled temperatures can improve the regioselectivity of the reaction and prevent dinitration.
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During formylation: Employing a highly regioselective method like the Casnati-Skattebøl formylation will significantly reduce the formation of unwanted aldehyde isomers.[1][2][3]
Q4: What are the recommended purification techniques for the final product?
Purification of this compound often involves column chromatography on silica gel to separate the desired product from isomeric impurities and other byproducts. Recrystallization can also be an effective final purification step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-ethoxy-4-nitrophenol isomer after nitration. | - Non-optimal reaction temperature.- Incorrect choice of nitrating agent.- Inefficient separation of isomers. | - Maintain a low and constant temperature during the addition of the nitrating agent.- Experiment with different nitrating agents (e.g., dilute nitric acid in acetic acid) to optimize regioselectivity.- Utilize column chromatography for efficient separation of the nitro-isomers. |
| Multiple spots on TLC after formylation, indicating a mixture of products. | - Incomplete conversion of the starting nitrophenol.- Formation of isomeric aldehyde side products.- Presence of unreacted paraformaldehyde or its byproducts. | - Increase the reaction time or temperature for the formylation step.- Confirm the purity of the starting 2-ethoxy-4-nitrophenol before proceeding with formylation.- Employ a highly ortho-selective formylation method.- Perform an acidic workup to remove basic impurities and unreacted paraformaldehyde.[2] |
| The final product is difficult to purify and contains persistent impurities. | - Co-elution of isomeric side products during chromatography.- Thermal instability of the product or impurities. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase for chromatography.- Attempt recrystallization from a suitable solvent system to remove closely related impurities. |
| The formylation reaction does not proceed or shows very low conversion. | - Impure or wet reagents and solvents.- Inactive magnesium chloride. | - Ensure all reagents (paraformaldehyde, triethylamine) and the solvent (e.g., THF or acetonitrile) are anhydrous.[2][4]- Use freshly opened or properly stored anhydrous magnesium chloride. The physical form of MgCl2 can be crucial for reactivity.[4] |
Common Side Products
| Side Product Name | Chemical Structure | Reason for Formation | Notes on Removal |
| 4-Ethoxy-2-hydroxy-6-nitrobenzaldehyde | O=CC1=CC(O)=C(OCC)C=C1--INVALID-LINK--=O | Formylation of the 4-ethoxy-2-nitrophenol isomer formed during nitration. | Can be separated by column chromatography, though may require careful optimization of the mobile phase. |
| 2-Ethoxy-4-nitrophenol | O=--INVALID-LINK--C1=CC(O)=C(OCC)C=C1 | Unreacted starting material from the formylation step. | Can be separated by column chromatography. |
| 3-Ethoxy-2-hydroxy-4-nitrobenzaldehyde | O=CC1=C(O)C(OCC)=CC(--INVALID-LINK--=O)=C1 | Potential minor isomer from the formylation reaction. | Typically formed in very small amounts with highly regioselective methods. Separable by chromatography. |
| 2,6-Dinitro-3-ethoxyphenol | O=--INVALID-LINK--C1=C(O)C(OCC)=CC=C1--INVALID-LINK--=O | Over-nitration of 3-ethoxyphenol. | Can be minimized by using mild nitration conditions. Separable by chromatography. |
Experimental Protocols
Step 1: Nitration of 3-Ethoxyphenol
A detailed protocol for the nitration of a similar compound, 3-ethoxy-4-hydroxybenzaldehyde, involves the dropwise addition of fuming nitric acid to a solution of the starting material in dichloromethane at a low temperature (e.g., 5-10 °C).[5] After stirring for a short period, the reaction is quenched, and the product is isolated and purified. For 3-ethoxyphenol, similar conditions would be applied, followed by chromatographic separation of the resulting nitro-isomers.
Step 2: ortho-Formylation of 2-Ethoxy-4-nitrophenol (Casnati-Skattebøl Reaction)[2]
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Preparation: A dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet is charged with anhydrous magnesium chloride and paraformaldehyde.
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Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) or acetonitrile is added, followed by the dropwise addition of dry triethylamine. The mixture is stirred for a short period.
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Substrate Addition: A solution of 2-ethoxy-4-nitrophenol in the same anhydrous solvent is added dropwise to the reaction mixture.
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Reaction: The mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC.
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Workup: After cooling to room temperature, the reaction is quenched by the addition of dilute hydrochloric acid. The product is then extracted with an organic solvent (e.g., diethyl ether).
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Purification: The combined organic layers are washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: Troubleshooting logic for synthesis optimization.
References
Stability and storage conditions for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
This technical support center provides guidance on the stability and storage of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, amber glass container to protect it from light. The container should be stored in a cool, dry, and well-ventilated place. For optimal preservation, storing under an inert atmosphere, such as nitrogen or argon, is advised to minimize oxidation.[1][2] Refrigeration is also a recommended practice.
Q2: I've noticed a color change in my stored this compound. What could be the cause?
A2: A color change, often to a yellowish hue, is a common indicator of degradation in benzaldehyde derivatives.[3] This is typically due to oxidation from exposure to air and/or light. The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (3-Ethoxy-2-hydroxy-6-nitrobenzoic acid).
Q3: My experimental results are inconsistent when using an older batch of this compound. Could this be related to its stability?
A3: Yes, inconsistent experimental results can be a direct consequence of compound degradation. The presence of impurities, such as the oxidized benzoic acid derivative, can interfere with reactions and lead to lower yields or unexpected side products. It is advisable to use freshly opened or properly stored material for sensitive experiments. For critical applications, it may be necessary to purify the aldehyde before use, for instance, by distillation, if it has been stored for an extended period.[1]
Q4: What are the primary degradation pathways for this compound?
A4: The most common degradation pathway for benzaldehydes, including this substituted variant, is the auto-oxidation of the aldehyde group to a carboxylic acid.[2][3] This process is accelerated by exposure to oxygen and light. The presence of the electron-withdrawing nitro group and electron-donating hydroxy and ethoxy groups on the aromatic ring can also influence the compound's overall stability and reactivity.
Q5: Are there any specific handling precautions I should take when working with this compound?
A5: Yes, proper handling is crucial. It is recommended to handle this compound in a well-ventilated area, such as a fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[4] Minimize the time the container is open to the air to reduce exposure to oxygen and moisture.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound.
Table 1: Troubleshooting Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Compound has a yellowish appearance | Oxidation due to air/light exposure. | - Use the compound for non-critical applications only.- For sensitive experiments, consider purification (e.g., recrystallization or chromatography).- Ensure future storage is in an amber, airtight container, preferably under an inert atmosphere.[1] |
| Inconsistent or poor experimental results | Degradation of the starting material. | - Verify the purity of the compound using analytical methods (e.g., TLC, NMR, or HPLC).- Use a fresh batch of the compound.- If using an older batch, purify it before use. |
| Formation of an insoluble precipitate in solution | Potential formation of the less soluble carboxylic acid degradation product. | - Characterize the precipitate to confirm its identity.- Filter the solution before use if the precipitate is confirmed to be an impurity.- Review storage conditions to prevent further degradation. |
Visual Guides
Diagram 1: Troubleshooting Workflow for Stability Issues
Caption: A decision-making workflow for addressing stability concerns with this compound.
Diagram 2: General Degradation Pathway of Benzaldehydes
Caption: A simplified diagram illustrating the primary oxidative degradation pathway for substituted benzaldehydes.
References
Overcoming challenges in the selective reduction of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde to 2-amino-3-ethoxy-6-hydroxybenzaldehyde.
Troubleshooting Guide
This guide addresses common challenges encountered during the selective reduction of the nitro group in this compound while preserving the aldehyde functionality.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficient reducing agent. 3. Reaction temperature is too low. 4. Poor quality of solvent or reagents. | 1. Use a fresh batch of catalyst or activate it prior to use (e.g., pre-reduction of Pd/C). 2. Increase the molar equivalents of the reducing agent incrementally. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Use anhydrous solvents and high-purity reagents. |
| Over-reduction to the Amino Alcohol | 1. Reducing agent is too harsh (e.g., LiAlH₄). 2. Prolonged reaction time. 3. High reaction temperature or pressure. | 1. Switch to a milder reducing agent such as sodium borohydride in a modified system, or use catalytic transfer hydrogenation.[1][2][3] 2. Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. 3. Lower the reaction temperature and/or pressure. |
| Formation of Azo or Azoxy Byproducts | 1. Incomplete reduction. 2. Reaction conditions favor condensation of intermediates (nitroso and hydroxylamine). | 1. Ensure sufficient reducing agent and catalyst are present. 2. This is common with metal reductants like Zn or Fe; consider switching to catalytic hydrogenation.[4] |
| Dehalogenation (if applicable to similar substrates) | 1. Use of Palladium on Carbon (Pd/C) with substrates containing aryl halides. | 1. Consider using a different catalyst such as Raney Nickel or Platinum-based catalysts which are less prone to causing dehalogenation. |
| Poor Selectivity (Reduction of both nitro and aldehyde groups) | 1. Non-selective reducing agent. 2. Unfavorable reaction conditions. | 1. Employ a chemoselective method. Catalytic transfer hydrogenation with reagents like ammonium formate or formic acid is often effective.[5] 2. Optimize solvent, temperature, and pH. For instance, some reductions are more selective under acidic or neutral conditions. |
| Difficulty in Product Isolation | 1. Product may form complexes with metal salts (e.g., from SnCl₂ or Fe reductions). 2. Product is unstable and prone to polymerization or oxidation. | 1. Use an appropriate workup procedure, such as basification to precipitate metal hydroxides, followed by extraction. 2. Work up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and consider derivatizing the product immediately after isolation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective reduction of this compound?
A1: The main challenge is the chemoselective reduction of the aromatic nitro group to an amine without simultaneously reducing the aldehyde group to an alcohol. Aldehydes are susceptible to reduction under many conditions used for nitro group reduction.
Q2: Which reducing agents are generally not recommended for this selective reduction?
A2: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are generally not recommended as they will readily reduce both the nitro group and the aldehyde.[3] Sodium borohydride (NaBH₄) alone is often ineffective for nitro group reduction under standard conditions but can reduce the aldehyde.[6]
Q3: What are the most promising methods for achieving high selectivity?
A3: Catalytic hydrogenation and catalytic transfer hydrogenation are among the most effective methods.
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Catalytic Hydrogenation: Using catalysts like PtO₂ or Raney Nickel with H₂ gas can provide good selectivity. Pd/C is also widely used but may sometimes lead to over-reduction.[1]
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Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate, formic acid, or cyclohexene with a catalyst (commonly Pd/C). It is often milder and can offer excellent selectivity.
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Metal Reductants in Acidic Media: Reagents like Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) in acetic acid are classical methods for nitro group reduction and are generally selective for the nitro group over the aldehyde.[4]
Q4: How do the ethoxy and hydroxy substituents affect the reduction?
A4: The electron-donating nature of the ethoxy and hydroxy groups can increase the electron density on the aromatic ring, which might slightly decrease the reactivity of the nitro group towards reduction. The ortho-hydroxy group can also participate in intramolecular hydrogen bonding, potentially influencing the conformation and reactivity of the adjacent aldehyde and nitro groups.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to resolve the starting material, the desired product, and any potential byproducts. Staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for the amine product) can aid in visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q6: What are the expected properties of the product, 2-amino-3-ethoxy-6-hydroxybenzaldehyde?
A6: The product is expected to be an aromatic amine and a phenol. It may be sensitive to air and light, potentially oxidizing to form colored impurities. It is advisable to handle and store the purified product under an inert atmosphere.
Comparative Data on Reduction Methods
The following table summarizes various catalytic systems that can be adapted for the selective reduction of substituted nitroarenes. The yields and selectivity are indicative and will require optimization for this compound.
| Catalyst System | Hydrogen Source | Solvent | Temperature | Typical Selectivity (Amine) | Reference/Notes |
| Pd/C (5-10 mol%) | H₂ (1 atm) | Ethanol/Methanol | Room Temp. | Good to Excellent | A standard method, risk of over-reduction.[1] |
| Raney Nickel | H₂ (1-50 atm) | Ethanol | Room Temp. - 50°C | Good to Excellent | Good alternative to Pd/C, especially if dehalogenation is a concern.[1] |
| PtO₂ | H₂ (1-3 atm) | Ethyl Acetate/Ethanol | Room Temp. | Excellent | Often highly selective for nitro groups. |
| Au Nanoparticles | H₂ | Water | 80°C | Can be highly selective for aldehyde reduction, careful selection is needed.[7] | |
| SnCl₂·2H₂O | - | Ethanol/HCl | Reflux | Good to Excellent | Classical method, workup can be cumbersome. |
| Fe Powder | Acetic Acid | Ethanol/Water | Reflux | Good | Inexpensive and effective, requires acidic conditions.[4] |
| Zn Dust | NH₄Cl or CO₂/H₂O | Water/Ethanol | Room Temp. | Can be selective for hydroxylamine formation.[8] | |
| Pd/C (10 mol%) | HCOOH-Et₃N | Various | Room Temp. - 80°C | Excellent | A common transfer hydrogenation system.[5] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Addition of Reagents: Add 10% Palladium on Carbon (0.1 eq by weight) to the solution. Then, add ammonium formate (5.0 eq) in portions.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove excess ammonium formate and other inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Tin(II) Chloride
-
Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Addition of Reagent: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol). The reaction progress can be monitored by TLC. The reaction is typically complete in 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Basify the mixture by the slow addition of a saturated sodium bicarbonate solution or dilute NaOH until the pH is ~8. A precipitate of tin salts will form.
-
Isolation: Filter the mixture to remove the tin salts. Extract the aqueous filtrate multiple times with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the selective reduction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common reduction issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing reaction parameters for the synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common starting material is 3-Ethoxysalicylaldehyde.[1][2][3][4]
Q2: What are the expected major products in the nitration of 3-Ethoxysalicylaldehyde?
The hydroxyl and ethoxy groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator.[1][5][6][7] Therefore, the incoming nitro group is directed to the positions ortho and para to the hydroxyl and ethoxy groups. The primary products expected are this compound and 3-Ethoxy-2-hydroxy-4-nitrobenzaldehyde.
Q3: What are some common nitrating agents used for this type of reaction?
Common nitrating agents include fuming nitric acid, a mixture of nitric acid and sulfuric acid, and milder reagents like cerium ammonium nitrate or yttrium nitrate in a suitable solvent.[4][8][9]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can determine when the starting material has been consumed.
Q5: What are the typical reaction conditions for the nitration of substituted salicylaldehydes?
Reaction conditions can vary, but they generally involve low temperatures (e.g., 0-10 °C) to control the reaction rate and selectivity, followed by a period at a slightly higher temperature to ensure completion.[8][9] The choice of solvent is also critical, with options including acetic acid, sulfolane, or dichloromethane.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 6-Nitro Isomer | 1. Suboptimal Reaction Temperature: Higher temperatures can lead to the formation of undesired isomers and side products. 2. Incorrect Nitrating Agent or Concentration: The strength and concentration of the nitrating agent significantly impact regioselectivity. 3. Inadequate Mixing: Poor mixing can lead to localized overheating and side reactions. | 1. Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of the nitrating agent.[8][9] 2. Experiment with different nitrating agents. For instance, using fuming nitric acid in sulfolane has been shown to be effective for the synthesis of 6-nitrovanillin.[8] Alternatively, milder reagents like cerium ammonium nitrate in acetic acid can offer better control.[4][9] 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Significant Amounts of 4-Nitro Isomer | 1. Steric Hindrance: The aldehyde group may sterically hinder the C6 position to some extent, favoring substitution at the less hindered C4 position. 2. Electronic Effects: The directing effects of the hydroxyl and ethoxy groups strongly activate both the C4 and C6 positions. | 1. Modifying the solvent might influence the regioselectivity. Solvents that can better solvate the transition state leading to the 6-nitro product could be beneficial. 2. This is an inherent challenge. Focus on optimizing the separation and purification methods to isolate the desired isomer. |
| Presence of Dinitrated Products | 1. Excess Nitrating Agent: Using a stoichiometric excess of the nitrating agent can lead to the introduction of a second nitro group. 2. Reaction Temperature Too High: Higher temperatures increase the rate of the second nitration. | 1. Carefully control the stoichiometry of the nitrating agent. Use a slight excess or a 1:1 molar ratio of the nitrating agent to the starting material. 2. Maintain a low reaction temperature throughout the addition and for a significant portion of the reaction time. |
| Oxidation of the Aldehyde Group | 1. Strongly Oxidizing Conditions: The nitrating mixture, especially if it contains concentrated nitric and sulfuric acids, can oxidize the aldehyde group to a carboxylic acid. | 1. Use milder nitrating agents such as cerium ammonium nitrate.[4][9] 2. Keep the reaction temperature low. 3. Minimize the reaction time; monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficulty in Separating 4-Nitro and 6-Nitro Isomers | 1. Similar Physical Properties: Isomers often have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging. | 1. Fractional Crystallization: Attempt to selectively crystallize one isomer from a suitable solvent or solvent mixture. 2. pH-dependent separation: The acidity of the phenolic hydroxyl group can be influenced by the position of the nitro group. A method described for separating 3-nitro and 5-nitrosalicylaldehyde involves dissolving the mixture in a basic solution and then carefully adjusting the pH to selectively precipitate one isomer.[9] 3. Preparative HPLC: If other methods fail, preparative high-performance liquid chromatography can be an effective, albeit more expensive, method for separation. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Deactivated Nitrating Agent: The nitrating agent may have decomposed or been of poor quality. | 1. After the initial low-temperature addition, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature) for a period, while monitoring by TLC. 2. Use a fresh, high-quality nitrating agent. |
Experimental Protocols
Adapted Protocol for the Nitration of 3-Ethoxysalicylaldehyde
This protocol is adapted from the synthesis of 6-nitrovanillin and nitration of salicylaldehyde and should be optimized for the specific substrate.[8][9]
Materials:
-
3-Ethoxysalicylaldehyde
-
Fuming Nitric Acid
-
Sulfolane (or Acetic Acid)
-
Ice
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Ethoxysalicylaldehyde in the chosen solvent (e.g., sulfolane).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate of the crude product should form. If not, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Neutralize the organic layer by washing with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or fractional crystallization to separate the 6-nitro and 4-nitro isomers.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the nitration of 3-Ethoxysalicylaldehyde.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. aakash.ac.in [aakash.ac.in]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Directing Effects | ChemTalk [chemistrytalk.org]
- 8. researchgate.net [researchgate.net]
- 9. aca.unram.ac.id [aca.unram.ac.id]
Troubleshooting guide for the synthesis of substituted benzaldehydes
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted benzaldehydes. It is intended for researchers, scientists, and professionals in drug development.
FAQs and Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of substituted benzaldehydes via common formylation reactions, oxidation of benzyl alcohols, and reduction of benzoic acid derivatives.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent (typically formed from DMF and POCl₃).
Question: My Vilsmeier-Haack reaction is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields or failure in the Vilsmeier-Haack reaction can stem from several factors related to reagents, reaction conditions, and the substrate itself.
Potential Causes & Solutions:
-
Deactivated Aromatic Ring: The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic substrate to proceed efficiently.[1][2]
-
Solution: This method is most effective for phenols, anilines, and other activated aromatic systems. If your substrate is electron-deficient, consider alternative formylation methods.
-
-
Impure or Decomposed Reagents:
-
DMF: Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[3] A fishy smell is an indicator of decomposition.
-
POCl₃: Phosphorus oxychloride is sensitive to moisture. Contamination with water will deactivate the reagent.
-
Solution: Use freshly distilled or anhydrous DMF and ensure POCl₃ is handled under inert conditions.
-
-
Improper Reaction Temperature: The optimal temperature is dependent on the reactivity of the substrate.
-
Solution: For highly reactive substrates, the reaction can often be run at 0°C to room temperature. Less reactive substrates may require heating, sometimes up to 80°C.[4] Experiment with a gradual increase in temperature.
-
-
Inadequate Work-up: The hydrolysis of the intermediate iminium salt is a critical step to obtaining the final aldehyde.
-
Solution: After the reaction is complete, quenching with an aqueous solution of a mild base like sodium acetate is often employed, followed by extraction.[1] Ensure the pH is appropriate to facilitate hydrolysis without causing side reactions.
-
Troubleshooting Workflow: Low Yield in Vilsmeier-Haack Reaction
Gattermann Reaction
The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. A common modification uses zinc cyanide (Zn(CN)₂) for safer handling.
Question: I am experiencing very low yields with the Gattermann reaction. What are the likely reasons?
Answer:
The Gattermann reaction is notoriously challenging, and low yields are a frequent issue.
Potential Causes & Solutions:
-
Reagent Handling: Hydrogen cyanide is a highly toxic and volatile gas, making its accurate and safe addition difficult.
-
Solution: A common and safer alternative is to use zinc cyanide (Zn(CN)₂) in situ with HCl. This generates the necessary HCN while being easier to handle as a solid.
-
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) must be anhydrous and highly active.
-
Solution: Use freshly opened or properly stored anhydrous aluminum chloride.
-
-
Substrate Reactivity: Similar to the Vilsmeier-Haack reaction, this method works best with electron-rich aromatic compounds.
-
Solution: Phenols and their ethers are suitable substrates. For less activated rings, consider the Gattermann-Koch variant which uses carbon monoxide and high pressure.
-
| Substrate | Reported Yield (%) | Notes |
| Phenol | 30-50 | Ortho- and para-isomers are formed. |
| Anisole | 40-60 | Primarily para-substitution. |
| Mesitylene | 50-70 | Good yield due to high activation from methyl groups. |
Experimental Protocol: Gattermann Reaction (using Zn(CN)₂)
-
To a stirred solution of the aromatic substrate in an appropriate solvent (e.g., anhydrous diethyl ether), add anhydrous zinc cyanide.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution.
-
Continue stirring at a low temperature for several hours.
-
After the reaction is complete, carefully pour the mixture onto ice and hydrolyze the intermediate imine.
-
Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.
Duff Reaction
The Duff reaction is a formylation method for phenols using hexamine (hexamethylenetetramine) in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid. It is known for its ortho-selectivity but often suffers from low yields.[5]
Question: How can I improve the typically low yields of my Duff reaction?
Answer:
Improving the yield of the Duff reaction often involves optimizing the reaction medium and conditions.
Potential Causes & Solutions:
-
Reaction Medium: The traditional glycerol/boric acid medium can be viscous and lead to inefficient mixing.
-
Solution: Using trifluoroacetic acid (TFA) as the solvent has been shown to improve yields, especially for less activated phenols.[6]
-
-
Reaction Time and Temperature: The reaction often requires prolonged heating at high temperatures (150-160°C in glycerol).
-
Substrate Reactivity: The reaction is most effective for highly activated phenols.
-
Solution: For phenols with electron-withdrawing groups, this reaction may not be suitable.
-
| Phenolic Substrate | Reaction Conditions | Yield of o-hydroxybenzaldehyde (%) |
| 4-Methylumbelliferone | HMTA, Acetic Acid, 300W Microwave, 7 min | 40 |
| 4-Methylumbelliferone | HMTA, TFA, 800W Microwave, 3 min | 64 |
| p-Ethylphenol | Glycerol/Boric Acid, 150-160°C | 18 |
| 4-Chlorophenol | Glycerol/Boric Acid, 150-160°C | 30 |
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. A key challenge is controlling the regioselectivity and avoiding side products.
Question: My Reimer-Tiemann reaction is producing a mixture of isomers and other byproducts. How can I improve the selectivity and purity?
Answer:
The formation of para-isomers and other side products is a common issue in the Reimer-Tiemann reaction.
Potential Causes & Solutions:
-
Regioselectivity: While ortho-formylation is generally favored due to the interaction between the dichlorocarbene intermediate and the phenoxide, the para-isomer is often formed as well.[8][9]
-
Solution: If the ortho positions are blocked, the reaction will proceed at the para position.[10] In some cases, the choice of solvent and counter-ion can influence the ortho/para ratio.
-
-
Side Reactions: Dichlorocarbene is a reactive species and can participate in other reactions. For example, with pyrroles and indoles, ring expansion can occur (Ciamician-Dennstedt rearrangement).[11]
-
Work-up and Purification: The separation of ortho- and para-isomers can be challenging.
-
Solution: The ortho-isomer can often be separated from the para-isomer by steam distillation due to intramolecular hydrogen bonding.
-
Logical Relationship: Reimer-Tiemann Reaction Troubleshooting
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studylib.net [studylib.net]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 10. quora.com [quora.com]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the purification of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The synthesis of this compound typically involves the nitration of 3-ethoxysalicylaldehyde. Potential impurities include:
-
Unreacted Starting Material: 3-ethoxysalicylaldehyde.
-
Positional Isomers: Nitration can sometimes occur at other positions on the aromatic ring, leading to isomeric impurities.
-
Dinitro Compounds: Over-nitration can result in the formation of dinitro-substituted benzaldehydes. These can be particularly challenging to separate.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, other degradation or side-reaction products may be present.
Q2: Which purification method is best for my sample?
A2: The optimal purification method depends on the impurity profile and the desired final purity.
-
Recrystallization is a good first choice for removing small amounts of impurities from a solid product. It is often effective at removing unreacted starting material and some isomeric impurities.
-
Column Chromatography is a more powerful technique for separating complex mixtures, including positional isomers and dinitro compounds that are difficult to remove by recrystallization.
-
Liquid-Liquid Extraction can be a useful initial cleanup step, especially for removing acidic or basic impurities, or as part of a specialized workflow to remove specific impurities like dinitro compounds.
Q3: How can I tell if my this compound is pure?
A3: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample. A reverse-phase HPLC method is suitable for this compound.
-
Melting Point: A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.
Troubleshooting Guides and Experimental Protocols
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small increments. If the compound still doesn't dissolve, the solvent is likely unsuitable. |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add more solvent to the hot solution. If oiling persists, try a lower-boiling point solvent or a different solvent system. |
| No crystals form upon cooling | The solution is not saturated, or crystallization is slow to initiate. | Evaporate some of the solvent to increase saturation. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Low recovery of pure product | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Concentrate the filtrate and cool again to recover more product. Ensure the solution is thoroughly cooled before filtration. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble when hot. A common solvent system for similar compounds is an ethanol/water mixture.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude this compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Table 1: Common Solvents for Recrystallization of Aromatic Nitro Compounds
| Solvent/System | Boiling Point (°C) | Notes |
| Ethanol | 78 | A good general-purpose solvent for moderately polar compounds. |
| Ethanol/Water | Varies | A versatile mixed-solvent system. The ratio can be adjusted to achieve optimal solubility. |
| Ethyl Acetate/Hexane | Varies | Another common mixed-solvent system for compounds of intermediate polarity. |
| Isopropanol | 82 | Similar to ethanol, can be a good alternative. |
Caption: A step-by-step workflow for the purification of this compound using column chromatography.
Method 3: Liquid-Liquid Extraction
Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic phase. This can be particularly useful for removing specific types of impurities.
Troubleshooting Common Liquid-Liquid Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion formation | Vigorous shaking; presence of surfactants. | Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Poor separation of layers | The densities of the two phases are too similar. | Add a solvent that will significantly change the density of one of the phases. |
| Product remains in the aqueous layer | The product is too polar or is ionized. | Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral form. |
Experimental Protocol: Acid-Base Extraction for Removing Dinitro Impurities (Advanced)
This protocol is adapted from methods used for purifying mononitro aromatic compounds and involves the selective reduction of dinitro impurities to their corresponding amino-nitro derivatives, which can then be removed by acid extraction. [1]
-
Selective Reduction: Dissolve the crude product containing dinitro impurities in a suitable solvent. Treat the solution with a mild reducing agent that will selectively reduce one of the nitro groups on the dinitro compounds to an amino group, leaving the mononitro product intact. An example of such a reagent is sodium disulfide. [1]2. Reaction Quench and Solvent Extraction: After the reaction is complete, quench the reaction and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amino-nitro impurities will be protonated and move into the aqueous layer, while the desired this compound will remain in the organic layer.
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.
Logical Relationship for Dinitro Impurity Removal
Caption: Logical diagram illustrating the removal of dinitro impurities via selective reduction and acid extraction.
References
Safe handling and disposal of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde (CAS No. 182067-57-8) was publicly available at the time of this document's creation. The following information is synthesized from the SDSs of structurally similar compounds, including other nitro- and ethoxy-substituted benzaldehydes. This guide should be used for informational purposes only. Always consult with a qualified safety professional and refer to any available supplier-specific information before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from similar nitrobenzaldehyde derivatives, the primary hazards are expected to be:
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[1][2]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a NIOSH-approved respirator with a particulate filter.
Q3: How should I store this compound?
Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong bases, and acids.[1]
Q4: What should I do in case of a spill?
For a small spill, you should:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid generating dust.
-
Sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area thoroughly.
Q5: How do I properly dispose of waste this compound?
Dispose of the chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1] Do not allow it to enter the environment.[2]
Troubleshooting Guides
Issue: Unexpected Color Change of the Compound During Storage
-
Possible Cause 1: Exposure to Light.
-
Troubleshooting Step: Some related compounds are light-sensitive.[4] Store the compound in an amber or opaque vial to protect it from light.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure that storage containers are clean and dry before use. Use clean spatulas and tools when handling the compound.
-
-
Possible Cause 3: Reaction with Air or Moisture.
-
Troubleshooting Step: Store the container tightly sealed to minimize exposure to air and humidity. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Issue: Poor Solubility in a Nonpolar Solvent
-
Possible Cause: Inherent Polarity.
-
Troubleshooting Step: The presence of hydroxyl, nitro, and ethoxy groups suggests that the molecule has significant polarity. Attempt to dissolve the compound in more polar organic solvents such as acetone, ethyl acetate, or short-chain alcohols. The product is likely to be water-soluble.[4]
-
Issue: Inconsistent Experimental Results
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS) before use, especially if it has been stored for an extended period.
-
-
Possible Cause 2: Incompatible Reagents.
-
Troubleshooting Step: Review the reaction scheme for any potential incompatibilities. Based on related compounds, avoid strong oxidizing agents, strong reducing agents, strong bases, and acids.[1]
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Hydroxy-5-nitrobenzaldehyde | 3-Ethoxy-4-hydroxybenzaldehyde |
| CAS Number | 182067-57-8[3] | 97-51-8[1] | 121-32-4[4] |
| Molecular Formula | C₉H₉NO₅[3] | C₇H₅NO₄[1] | C₉H₁₀O₃[4] |
| Molecular Weight | 211.17 g/mol [3] | 167.12 g/mol [1] | 166.17 g/mol [4] |
| Appearance | Not specified | Dark yellow solid[1] | Off-white powder[4] |
| Melting Point | Not specified | 125 - 129 °C[1] | Not specified |
Table 2: Hazard Information for Structurally Similar Compounds
| Hazard Statement | 2-Hydroxy-5-nitrobenzaldehyde[1] | 5-Ethoxy-2-hydroxybenzaldehyde[2] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) |
| Skin Irritation | Category 2 (Causes skin irritation) | Irritant |
| Eye Irritation | Category 2 (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | May be harmful if inhaled. Causes respiratory tract irritation. |
| Aquatic Hazard | Not specified | Harmful to aquatic life with long lasting effects |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
-
Preparation:
-
Work within a certified chemical fume hood or a ventilated enclosure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Don the required PPE: safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Handling:
-
Before opening, allow the container to reach room temperature to prevent condensation of moisture.
-
Use a clean, dry spatula for transferring the solid compound.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care.
-
-
Weighing:
-
Weigh the compound in a tared, sealed container (e.g., a vial with a cap) to minimize exposure to the atmosphere and prevent contamination.
-
-
Post-Handling:
-
Tightly seal the main container and return it to its designated storage location.
-
Clean any contaminated surfaces.
-
Dispose of any contaminated weighing paper or other consumables as hazardous waste.
-
Wash hands thoroughly after handling.
-
Protocol 2: Emergency First Aid Procedures (Based on Related Compounds)
-
If Swallowed:
-
If on Skin:
-
If in Eyes:
-
If Inhaled:
Mandatory Visualizations
Caption: A workflow diagram for the safe handling of this compound.
Caption: A decision tree for the proper disposal of this compound waste.
References
Preventing polymerization of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, which can indicate the onset of polymerization or degradation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Yellowing or Darkening of the Compound | Oxidation of the aldehyde group to a carboxylic acid. Exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use an amber-colored vial or store in a dark place. Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT). |
| Increased Viscosity or Solidification | Polymerization of the aldehyde, potentially forming trimers or higher-order oligomers. | Immediately assess storage conditions. If not already implemented, store at a reduced temperature in an inert atmosphere. If the material is already viscous, it may be partially polymerized. Purification by recrystallization may be possible, but prevention is key. |
| Inconsistent Experimental Results | Use of a partially polymerized or degraded starting material. | Always use a fresh, pure sample of the aldehyde for reactions. If there is any doubt about the quality of the material, purify it before use (e.g., by recrystallization). |
| Precipitate Formation in Solution | Polymerization or reaction with the solvent. | Ensure the chosen solvent is dry and deoxygenated. Aldehydes can be sensitive to acidic or basic conditions, which can catalyze polymerization. Use neutral, aprotic solvents where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the polymerization of this compound?
A1: The primary factors that can induce polymerization or degradation of aromatic aldehydes like this compound include:
-
Exposure to Oxygen: The aldehyde group is susceptible to oxidation, which can lead to the formation of carboxylic acids. This process can sometimes precede or catalyze polymerization.
-
Exposure to Light: UV light can provide the energy to initiate polymerization reactions.
-
Elevated Temperatures: Higher temperatures can accelerate the rates of both oxidation and polymerization.
-
Presence of Contaminants: Acidic or basic impurities can act as catalysts for polymerization.
Q2: What is the recommended storage procedure for this compound to ensure its stability?
A2: To maximize the shelf-life of this compound, the following storage conditions are recommended.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation and polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group. |
| Light | Protection from light (Amber vial or dark location) | Minimizes light-induced degradation. |
| Container | Tightly sealed, clean, and dry glass container | Prevents exposure to atmospheric moisture and contaminants. |
Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | 50 - 250 | A common antioxidant that can prevent free-radical initiated polymerization. |
| Hydroquinone | 100 - 500 | Effective for many vinyl and aldehyde monomers. |
It is crucial to note that the optimal inhibitor and its concentration may need to be determined empirically for your specific application.
Experimental Protocols
Protocol 1: Standard Storage of this compound
-
Preparation of the Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Place the vial in a glove box or use a Schlenk line to purge the vial with a stream of dry argon or nitrogen for several minutes.
-
Aliquotting: Weigh the desired amount of this compound and quickly transfer it into the prepared vial.
-
Inhibitor Addition (Optional but Recommended): If using an inhibitor, add the appropriate amount of a stock solution of the inhibitor (e.g., BHT in a compatible, volatile solvent) to the aldehyde. Gently swirl to mix. If a solvent is used, it should be removed under a gentle stream of inert gas.
-
Sealing: Tightly seal the vial cap.
-
Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store the vial in a refrigerator at 2-8°C.
Visualizations
Below are diagrams illustrating key concepts in preventing the polymerization of this compound.
Caption: Workflow for the proper storage of this compound.
References
Technical Support Center: Synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis and scaling up of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. The primary synthetic route considered is the electrophilic nitration of 3-Ethoxysalicylaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and common route is the electrophilic aromatic substitution (nitration) of 3-Ethoxysalicylaldehyde.[1] This involves reacting the starting material with a suitable nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro (-NO2) group onto the aromatic ring.[2][3]
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns are managing the highly exothermic nature of the nitration reaction and handling hazardous materials.
-
Thermal Runaway : Nitration reactions release a significant amount of heat, which can lead to an uncontrolled increase in temperature and pressure if not managed properly.[4][5][6]
-
Hazardous Reagents : Concentrated nitric and sulfuric acids are highly corrosive.[6]
-
Product Stability : Nitrated organic compounds can be thermally sensitive or have explosive properties.[6][7]
Q3: Why is precise temperature control so critical during the nitration step?
Temperature control is crucial for both safety and product selectivity.
-
Safety : Prevents thermal runaway by ensuring the rate of heat generation does not exceed the rate of heat removal.[5]
-
Selectivity : Higher temperatures can lead to the formation of unwanted isomers and increase the likelihood of over-nitration (dinitration).[8] It can also promote oxidation and tar formation, reducing the overall yield and purity.[8][9]
Q4: What are the expected side products in this reaction?
Common side products arise from a lack of regioselectivity or overly harsh reaction conditions. These may include:
-
Isomeric Products : Nitration at other positions on the ring, such as the 4-position. The ortho, para-directing effects of the hydroxyl and ethoxy groups can lead to a mixture of isomers.[10]
-
Polynitrated Compounds : Addition of more than one nitro group to the ring.[8]
-
Oxidation Products : Oxidation of the aldehyde or the activated phenol ring can lead to the formation of tars and other impurities.[8][11]
-
Nitrosated Compounds : Under certain conditions, reactive nitrogen species can lead to the formation of nitrosated phenols.[12]
Q5: What are the advantages of using flow chemistry for scaling up this nitration?
For scaling up exothermic and potentially hazardous reactions like nitration, flow chemistry offers significant advantages over traditional batch processing:
-
Enhanced Safety : The small reaction volume within the reactor at any given time minimizes the risk of a thermal runaway.[13][14]
-
Superior Heat Transfer : A high surface-area-to-volume ratio allows for highly efficient heat removal, enabling precise temperature control.[5][14]
-
Improved Yield and Selectivity : Precise control over reaction time, temperature, and stoichiometry leads to cleaner reactions with fewer side products.[6]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem Area: Low Product Yield
-
Q: My reaction yield is consistently low. What are the likely causes?
-
A: Low yields can stem from several factors. First, the reaction may not have gone to completion; monitor the consumption of the starting material using an appropriate technique like TLC or HPLC. Second, significant side reactions such as over-nitration or oxidation may be occurring, often indicated by the formation of dark tars.[8][9] Finally, review your work-up and purification procedures, as product may be lost during extraction or recrystallization steps.[15]
-
Problem Area: Product Purity and Isomer Control
-
Q: My final product is contaminated with a significant amount of the 4-nitro isomer. How can I improve regioselectivity for the desired 6-nitro product?
-
A: Regioselectivity is governed by steric and electronic effects, as well as reaction conditions.[10] The hydroxyl and ethoxy groups are both ortho, para-directing. To favor nitration at the 6-position (ortho to -OH, para to -OEt), you can try altering the nitrating agent. Milder, bulkier reagents or metal nitrate catalysts (e.g., Cu(NO₃)₂ or Fe(NO₃)₃) can sometimes provide higher regioselectivity compared to standard mixed acids.[16][17] Lowering the reaction temperature can also improve selectivity.
-
-
Q: I'm observing di- or poly-nitrated products in my analysis. How can this be prevented?
-
A: Over-nitration occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.[17] Ensure you are using the correct molar equivalents of the nitrating agent. Perform the reaction at the lowest practical temperature and reduce the reaction time. A slow, controlled addition of the nitrating agent to the substrate solution (and not the reverse) is critical to avoid localized areas of high concentration.[5]
-
Problem Area: Reaction Control and Safety
-
Q: The reaction temperature increases rapidly and is difficult to control during the addition of the nitrating agent. What steps should be taken?
-
A: This indicates that the rate of heat generation is exceeding the cooling capacity of your setup, a dangerous precursor to thermal runaway.[5] Immediately stop the addition of the reagent. On a larger scale, this requires robust engineering controls. Key strategies include:
-
Slowing the Addition Rate : This is the most critical control parameter in a batch process.[5]
-
Diluting the Reagents : Increasing the solvent volume can help absorb the heat generated.
-
Improving Cooling Efficiency : Ensure your cooling bath is at the correct temperature and that the reactor has sufficient surface area for heat exchange. For large-scale operations, reactor jackets with a circulating coolant are standard.[7]
-
-
-
Q: A dark, tarry substance is forming in my reaction. What causes this and how can it be avoided?
-
A: Tar formation is typically a result of oxidation or polymerization side reactions.[8][11] Phenols are highly activated and susceptible to oxidation by nitric acid, especially at elevated temperatures.[8] To avoid this, maintain a low reaction temperature (e.g., 0 to 10 °C), ensure an inert atmosphere if necessary, and limit the reaction time to only what is required for full conversion of the starting material.
-
Problem Area: Product Isolation and Purification
-
Q: My crude product oils out instead of precipitating as a solid when quenching the reaction in water. How should I proceed?
-
A: If the product does not precipitate, you must perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers can then be combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product.[18]
-
-
Q: What is the most effective method for purifying the final product on a large scale?
-
A: Recrystallization is often the most effective and scalable method for purifying solid organic compounds. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. An alternative or supplementary method involves washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution). This can help remove acidic impurities, such as phenolic byproducts.[19] If these methods fail, column chromatography may be necessary, though it is less ideal for very large quantities.[18]
-
Data Presentation
The following table summarizes the influence of key parameters on the nitration of phenolic compounds, which can be applied to the synthesis of this compound.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Selectivity (for 6-nitro) | Notes |
| Temperature | Low (-10 to 10 °C) | May require longer reaction time but generally favorable. | Increases. Lower energy reduces the formation of undesired isomers.[9][11] | Critical for controlling exotherm and preventing runaway reactions.[5] |
| High (> 25 °C) | Decreases due to tarring/oxidation.[8] | Decreases. Leads to mixtures of isomers and over-nitration.[8] | High risk of thermal runaway. | |
| Nitrating Agent | HNO₃ / H₂SO₄ | Effective, but can be aggressive. | Moderate. Prone to over-nitration if not controlled.[2][3] | Standard, cost-effective method. Requires excellent temperature control. |
| Metal Nitrates (e.g., Cu(NO₃)₂) | Good yields reported for similar phenols.[17] | Potentially higher. Can offer improved regioselectivity under milder conditions.[17] | A good alternative to explore for improved selectivity. | |
| Reagent Addition | Slow, dropwise addition of nitrating agent | Increases. Minimizes side reactions. | Increases. Avoids localized high concentrations. | Essential for both safety and purity on any scale.[5] |
| Rapid or bulk addition | Decreases. Promotes side reactions and tarring. | Decreases. | Extremely dangerous on a larger scale. | |
| Solvent | Acetic Acid | Often used to improve solubility and moderate reactivity.[4] | Can influence isomer ratios. | |
| Dichloromethane | A common inert solvent for nitration.[20] | Generally does not participate in the reaction. |
Experimental Protocols
Lab-Scale Synthesis Protocol (Illustrative)
This protocol is a representative procedure based on the nitration of similar phenolic aldehydes and should be optimized for the specific substrate.
-
Preparation : In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Ethoxysalicylaldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cooling : Cool the solution to 0-5 °C using an ice-salt bath.
-
Nitrating Mixture Preparation : In a separate beaker, slowly add concentrated sulfuric acid (e.g., 1.1 eq) to concentrated nitric acid (e.g., 1.05 eq) while cooling in an ice bath.
-
Reaction : Add the cold nitrating mixture dropwise to the stirred solution of 3-Ethoxysalicylaldehyde over 1-2 hours. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Monitoring : After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching : Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
Isolation : The crude product may precipitate as a solid. If so, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. If the product oils out, perform a liquid-liquid extraction with ethyl acetate.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Scale-Up Considerations:
-
Heat Transfer : When moving to a larger reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. The cooling system must be robust enough to handle the total heat output of the reaction.
-
Reagent Addition : The rate of addition of the nitrating agent becomes even more critical. Automated dosing pumps should be used to ensure a slow and consistent addition rate.
-
Mixing : Efficient mixing is essential to prevent localized "hot spots" and ensure uniform temperature distribution. The choice of impeller and stirring speed must be carefully considered for the specific reactor geometry.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Purity Issues
Caption: Decision diagram for troubleshooting common product purity issues in the nitration reaction.
References
- 1. spectrabase.com [spectrabase.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. corning.com [corning.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Nitration and flow chemistry [ewadirect.com]
- 7. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. US3517075A - Nitration of phenol using recycle acid - Google Patents [patents.google.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. US3642913A - Nitration of phenol using recycle acid - Google Patents [patents.google.com]
- 12. Formation of nitrosated and nitrated aromatic products of concerns in the treatment of phenols by the combination of peroxymonosulfate and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 20. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the nuanced structural variations of aromatic aldehydes can significantly influence their biological activity and physicochemical properties. This guide provides a detailed comparative analysis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde and its key positional isomers. While direct experimental data for this compound is limited in publicly accessible literature, this guide compiles available data for its isomers to offer a valuable reference for researchers. The analysis covers synthetic pathways, physicochemical characteristics, and potential biological activities, supported by detailed experimental protocols and visualizations to aid in further research and development.
Physicochemical Properties: A Comparative Overview
The positioning of the ethoxy, hydroxyl, and nitro functional groups on the benzaldehyde scaffold dramatically impacts the physicochemical properties of the isomers. These properties, including melting point, boiling point, and solubility, are crucial for predicting the behavior of these compounds in biological systems and for designing synthetic and purification strategies. Below is a summary of available data for key isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | C₉H₉NO₅ | 211.17 | Not available | Not available |
| 5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde | C₉H₉NO₅ | 211.17 | Not available | Not available |
| 2-Hydroxy-5-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | 125-128 | Not available |
| 4-Ethoxy-3-nitrobenzaldehyde | C₉H₉NO₄ | 195.17 | 59-63[1] | Not available |
| 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | C₈H₇NO₅ | 197.14 | 129-134[2][3] | 303.1 (Predicted)[2] |
Synthesis of Isomers: A Look at Methodologies
The primary route for the synthesis of these ethoxy-hydroxy-nitrobenzaldehyde isomers involves the nitration of the corresponding ethoxy-hydroxybenzaldehyde precursors. The regioselectivity of the nitration is directed by the existing activating (hydroxyl and ethoxy) and deactivating (aldehyde) groups on the aromatic ring.
For instance, the synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is achieved through the nitration of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). A common method involves the use of fuming nitric acid in a suitable solvent like dichloromethane at low temperatures (e.g., 3-10°C)[4][5].
A plausible synthetic pathway for the target compound, This compound , could involve the nitration of 3-ethoxy-2-hydroxybenzaldehyde. The electron-donating hydroxyl and ethoxy groups would activate the ring, while the aldehyde group would deactivate it. The directing effects of these groups would likely favor the introduction of the nitro group at the 6-position.
Caption: General workflow for the synthesis of ethoxy-hydroxy-nitrobenzaldehyde isomers.
Potential Biological Activities: Antimicrobial and Antioxidant Properties
Aromatic aldehydes possessing hydroxyl and nitro groups are known to exhibit a range of biological activities. While specific data for this compound is unavailable, the activities of related compounds suggest its potential as an antimicrobial and antioxidant agent.
Antimicrobial Activity
Substituted aromatic aldehydes, particularly those with nitro and hydroxy groups, have been shown to possess antimicrobial properties[6]. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity conferred by the ethoxy group may enhance the ability of these compounds to penetrate bacterial cell walls.
Antioxidant Activity
Phenolic compounds are well-established antioxidants. The hydroxyl group on the benzene ring can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. The presence of an electron-withdrawing nitro group can influence the antioxidant capacity, and its position relative to the hydroxyl group is a key determinant of the molecule's radical scavenging ability.
Caption: Potential biological activities and mechanisms of action.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the biological activities of these compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: Stock solutions of the benzaldehyde isomers are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Experimental workflow for determining antimicrobial activity.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of approximately 0.1 mM.
-
Preparation of Test Compounds: Stock solutions of the benzaldehyde isomers are prepared in methanol. Serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each dilution of the test compound in a 96-well microtiter plate. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance of each well is then measured at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.
Conclusion
While direct experimental data on this compound remains elusive, a comparative analysis of its isomers provides valuable insights into its potential physicochemical properties and biological activities. The synthetic routes, primarily involving the nitration of substituted benzaldehydes, are well-established. The presence of hydroxyl, ethoxy, and nitro groups suggests that these compounds are promising candidates for further investigation as antimicrobial and antioxidant agents. The provided experimental protocols offer a framework for researchers to systematically evaluate the efficacy of these and other related aromatic aldehydes. Further studies are warranted to synthesize and characterize this compound and to fully elucidate its biological potential in the context of drug discovery and development.
References
- 1. 4-乙氧基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde 97 34549-69-4 [sigmaaldrich.com]
- 4. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, a deep understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde with a series of structurally related compounds. By dissecting the influence of individual functional groups—ethoxy, hydroxyl, and nitro—on the benzaldehyde framework, we can build a predictive understanding of the target molecule's spectral characteristics. This analysis is crucial for researchers engaged in the synthesis, characterization, and application of novel chemical entities.
While direct, comprehensive spectroscopic data for this compound is not extensively published, a robust comparative analysis using data from closely related analogs allows for a detailed and predictive exploration of its spectroscopic profile. This guide synthesizes available data to offer a clear, side-by-side comparison, empowering researchers to interpret spectra and anticipate the electronic and structural nuances of this and similar molecules.
The Structural Context: A Family of Benzaldehydes
Our target molecule, this compound, combines the functionalities of an aldehyde, a phenol, an ether, and a nitroaromatic compound. To understand its spectroscopic signature, we will compare it against the following key compounds:
-
Benzaldehyde: The parent molecule, providing a baseline spectrum.
-
Salicylaldehyde (2-Hydroxybenzaldehyde): To elucidate the effects of the ortho-hydroxyl group, including intramolecular hydrogen bonding.
-
3-Ethoxybenzaldehyde: To isolate the impact of the meta-ethoxy group.
-
2-Nitrobenzaldehyde & 3-Nitrobenzaldehyde: To understand the potent electronic influence of the nitro group.
-
2-Hydroxy-6-nitrobenzaldehyde: A close structural analog that will offer significant insights into the combined effects of the ortho-hydroxyl and para-nitro groups relative to the aldehyde.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of the selected compounds. The data has been compiled from various spectroscopic databases and literature sources. It is important to note that spectral data can vary slightly based on the solvent and instrumental conditions.
UV-Vis Spectroscopy
Ultraviolet-visible spectroscopy provides insights into the electronic transitions within a molecule. The position (λmax) and intensity (ε) of absorption bands are sensitive to the presence of chromophores and auxochromes.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Key Transitions |
| Benzaldehyde | 242 | 13,200 | Cyclohexane | π → π |
| Salicylaldehyde | 255, 325 | ~10,000, ~3,500 | Ethanol | π → π |
| 3-Ethoxybenzaldehyde | 245, 285, 320 | - | - | π → π |
| 2-Nitrobenzaldehyde | ~252, ~300-350 (weak) | High, Low | Cyclohexane | π → π, n → π |
| 3-Nitrobenzaldehyde | ~250, ~300-350 (weak) | High, Low | Cyclohexane | π → π, n → π |
| 2-Hydroxy-6-nitrobenzaldehyde | Predicted ~260-270, ~350-400 | - | - | π → π, n → π |
| This compound | Predicted ~265-275, ~360-410 | - | - | π → π, n → π* |
Predicted values are based on the expected electronic effects of the combined substituents.
The nitro group in conjunction with the hydroxyl and aldehyde functionalities is expected to create a more conjugated system in this compound, leading to a bathochromic (red) shift in the π → π* and n → π* transitions compared to the simpler benzaldehydes.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of functional groups. The positions of characteristic absorption bands can confirm the presence of specific bonds and provide clues about the molecular environment.
| Compound | ν(C=O) cm⁻¹ | ν(O-H) cm⁻¹ | ν(C-O) cm⁻¹ (ether) | ν(NO₂) cm⁻¹ (asym/sym) | ν(Ar-H) cm⁻¹ | ν(=C-H) cm⁻¹ (aldehyde) |
| Benzaldehyde | ~1700 | - | - | - | ~3080-3000 | ~2880-2650 |
| Salicylaldehyde | ~1665 | ~3200 (broad) | - | - | ~3070-3020 | ~2860, ~2760 |
| 3-Ethoxybenzaldehyde | ~1695 | - | ~1260, ~1040 | - | ~3060-3010 | ~2830, ~2730 |
| 2-Nitrobenzaldehyde | ~1710 | - | - | ~1530 / ~1350 | ~3100-3000 | ~2860, ~2760 |
| 3-Nitrobenzaldehyde | ~1715 | - | - | ~1530 / ~1350 | ~3100-3000 | ~2870, ~2770 |
| 2-Hydroxy-6-nitrobenzaldehyde | ~1670-1680 | ~3200-3400 (broad) | - | ~1540 / ~1360 | ~3100-3000 | ~2850, ~2750 |
| This compound | ~1670-1685 | ~3200-3400 (broad) | ~1260, ~1040 | ~1540 / ~1360 | ~3100-3000 | ~2850, ~2750 |
Predicted values are based on the expected vibrational frequencies of the functional groups.
The carbonyl stretch in this compound is anticipated to be at a lower frequency due to intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, similar to salicylaldehyde. The presence of the ethoxy and nitro groups will be clearly indicated by their characteristic C-O and N-O stretching vibrations.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are indicative of the electronic environment of the protons.
| Compound | δ (CHO) ppm | δ (Ar-H) ppm | δ (OH) ppm | δ (OCH₂CH₃) ppm |
| Benzaldehyde | ~9.9 | ~7.4-7.8 | - | - |
| Salicylaldehyde | ~9.9 | ~6.9-7.6 | ~11.0 | - |
| 3-Ethoxybenzaldehyde | ~9.9 | ~7.1-7.5 | - | ~4.1 (q), ~1.4 (t) |
| 2-Nitrobenzaldehyde | ~10.4 | ~7.7-8.2 | - | - |
| 3-Nitrobenzaldehyde | ~10.1 | ~7.7-8.7 | - | - |
| 2-Hydroxy-6-nitrobenzaldehyde | ~10.3-10.5 | ~7.2-8.0 | ~11.5-12.0 | - |
| This compound | ~10.3-10.5 | ~7.0-7.8 | ~11.5-12.0 | ~4.1-4.2 (q), ~1.4-1.5 (t) |
Predicted values are based on the expected shielding and deshielding effects of the substituents.
The aldehyde proton in this compound is expected to be significantly downfield due to the electron-withdrawing nature of the nitro and aldehyde groups. The phenolic proton will also be downfield and likely broadened due to hydrogen bonding. The aromatic region will show a complex splitting pattern due to the trisubstituted nature of the ring.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | δ (C=O) ppm | δ (Ar-C) ppm | δ (OCH₂CH₃) ppm |
| Benzaldehyde | ~192 | ~128-136 | - |
| Salicylaldehyde | ~196 | ~117-161 | - |
| 3-Ethoxybenzaldehyde | ~192 | ~113-160 | ~63, ~15 |
| 2-Nitrobenzaldehyde | ~189 | ~125-150 | - |
| 3-Nitrobenzaldehyde | ~190 | ~123-149 | - |
| 2-Hydroxy-6-nitrobenzaldehyde | ~190-195 | ~115-160 | - |
| This compound | ~190-195 | ~110-165 | ~64, ~15 |
Predicted values are based on established substituent effects on aromatic carbon chemical shifts.
The carbonyl carbon of this compound is expected to be in the typical range for aromatic aldehydes. The aromatic carbon signals will be spread over a wide range due to the diverse electronic effects of the three different substituents.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: A small amount of the solid is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a mull can be prepared by grinding the sample with Nujol.
-
Liquid Samples: A thin film of the liquid is placed between two salt (NaCl or KBr) plates.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or salt plates) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition: For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm. Various NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.
Visualizing the Comparison and Workflow
To better illustrate the logic of this comparative analysis and the experimental process, the following diagrams are provided.
Caption: Logical flow of the comparative spectroscopic analysis.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
This comparative guide provides a foundational understanding of the spectroscopic characteristics of this compound by leveraging data from its structural relatives. The interplay of the ethoxy, hydroxyl, and nitro groups creates a unique electronic and structural environment, which is reflected in its predicted UV-Vis, IR, and NMR spectra. The electron-withdrawing nitro group, combined with the electron-donating hydroxyl and ethoxy groups, and the potential for intramolecular hydrogen bonding, are the key determinants of its spectroscopic profile. For researchers working with this or similar substituted benzaldehydes, this guide serves as a valuable tool for spectral interpretation and the prediction of molecular properties. It is anticipated that experimental verification will align with the predictive analysis presented herein.
A Comparative Guide to Alternative Synthetic Routes for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde, a potentially valuable building block in medicinal chemistry and materials science, presents a unique challenge in achieving the desired regiochemistry. This guide provides a comparative analysis of two plausible synthetic pathways, offering detailed experimental protocols and quantitative data to inform methodological choices. The routes explored are the formylation of a pre-functionalized nitrophenol and the nitration of a substituted salicylaldehyde derivative.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Formylation of 2-Ethoxy-6-nitrophenol | Route B: Nitration of 3-Ethoxy-2-hydroxybenzaldehyde |
| Starting Materials | 2-Ethoxyphenol | 3-Ethoxy-2-hydroxybenzaldehyde |
| Key Reactions | Nitration, Formylation (Duff or Reimer-Tiemann) | Nitration |
| Overall Yield | Potentially lower due to multiple steps and isomer separation | Dependent on nitration regioselectivity |
| Key Challenges | Regioselective nitration of 2-ethoxyphenol, efficiency of formylation on a deactivated ring | Controlling the position of nitration to favor the 6-position over the 4-position |
| Potential Advantages | Potentially more controlled introduction of functional groups | Shorter synthetic sequence |
Route A: Formylation of 2-Ethoxy-6-nitrophenol
This strategy involves the initial synthesis of 2-ethoxy-6-nitrophenol followed by the introduction of the aldehyde group at the position ortho to the hydroxyl group.
Logical Workflow for Route A
Caption: Synthetic strategy for Route A.
Experimental Protocols
Step 1: Synthesis of 2-Ethoxy-6-nitrophenol (Intermediate)
The nitration of 2-ethoxyphenol is a critical step, as it can lead to a mixture of isomers. Achieving selectivity for the 6-position is challenging.
-
Materials: 2-ethoxyphenol, nitric acid, sulfuric acid, diethyl ether, sodium bicarbonate solution.
-
Procedure: A solution of 2-ethoxyphenol in a suitable solvent is cooled to 0°C. A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred for a specified time and then quenched by pouring onto ice. The product is extracted with an organic solvent, washed, dried, and purified by chromatography to separate the isomers. The nitration of guaiacol (2-methoxyphenol), a similar compound, is known to yield a mixture of 4- and 6-nitroguaiacol.
Step 2: Formylation of 2-Ethoxy-6-nitrophenol to yield this compound (Final Product)
Two classical methods for the ortho-formylation of phenols are the Duff reaction and the Reimer-Tiemann reaction.
-
Duff Reaction:
-
Materials: 2-Ethoxy-6-nitrophenol, hexamethylenetetramine (HMTA), glycerol or trifluoroacetic acid, hydrochloric acid.
-
Procedure: A mixture of 2-ethoxy-6-nitrophenol and HMTA in a solvent like glycerol is heated. The reaction mixture is then hydrolyzed with acid to yield the aldehyde. The Duff reaction is known to be effective for the ortho-formylation of phenols with electron-donating substituents. However, the presence of the electron-withdrawing nitro group may reduce the efficiency of this reaction.
-
-
Reimer-Tiemann Reaction:
-
Materials: 2-Ethoxy-6-nitrophenol, chloroform, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure: 2-Ethoxy-6-nitrophenol is dissolved in a mixture of ethanol and aqueous sodium hydroxide. Chloroform is added dropwise, and the mixture is refluxed. After the reaction, the excess chloroform is removed, and the mixture is acidified to precipitate the product. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.
-
Route B: Nitration of 3-Ethoxy-2-hydroxybenzaldehyde
This approach begins with the commercially available or synthetically prepared 3-ethoxy-2-hydroxybenzaldehyde and introduces the nitro group in the final step.
Logical Workflow for Route B
Caption: Synthetic strategy for Route B.
Experimental Protocols
Step 1: Synthesis of 3-Ethoxy-2-hydroxybenzaldehyde (Starting Material)
While this starting material is commercially available, a synthetic procedure from catechol provides an alternative.
-
Materials: Catechol, diethyl sulfate, sodium hydroxide, toluene, hydrochloric acid.
-
Procedure: Catechol is reacted with diethyl sulfate in the presence of sodium hydroxide and a phase-transfer catalyst in a solvent such as toluene. The reaction mixture is heated to facilitate the ethoxylation. After the reaction, the product is isolated by extraction and purified. A similar procedure for the synthesis of 2-ethoxyphenol from catechol has been reported. Subsequent formylation would be required to produce the aldehyde.
Step 2: Nitration of 3-Ethoxy-2-hydroxybenzaldehyde to yield this compound (Final Product)
The key challenge in this step is to control the regioselectivity of the nitration. The hydroxyl and ethoxy groups are both ortho, para-directing. The position para to the hydroxyl group (position 5) and the position ortho to the ethoxy group and para to the aldehyde (position 4) are potential sites for nitration. However, the position ortho to the hydroxyl group (position 6) is also activated.
-
Materials: 3-Ethoxy-2-hydroxybenzaldehyde, nitric acid, sulfuric acid (or another nitrating agent), acetic acid.
-
Procedure: 3-Ethoxy-2-hydroxybenzaldehyde is dissolved in a solvent like acetic acid and cooled. A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added slowly. The reaction is monitored, and upon completion, the product is isolated by pouring the reaction mixture into ice water, followed by filtration or extraction. A study on the nitration of 2-chloro-3-methoxybenzaldehyde showed the formation of a mixture of 4- and 6-nitro isomers, indicating that nitration at the 6-position is feasible. The precise ratio of isomers for 3-ethoxy-2-hydroxybenzaldehyde would need to be determined experimentally.
Conclusion
Both Route A and Route B present viable, albeit challenging, pathways to this compound. Route A offers a more controlled, stepwise introduction of the functional groups but may suffer from lower overall yields due to the number of steps and potential difficulties in the formylation of a deactivated ring. Route B is more convergent but hinges on the challenging regioselective nitration of a complex starting material. The optimal choice of route will depend on the specific experimental capabilities, the desired scale of synthesis, and the tolerance for isomer separation and purification. Further experimental validation is required to determine the most efficient and practical approach.
Biological activity of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde derivatives versus parent compound
A comprehensive comparative guide on the biological activity of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde and its derivatives is currently challenging to compile due to a notable lack of publicly available research data on this specific parent compound and its synthesized analogues. Extensive searches of scientific literature did not yield studies that directly compare the biological activities of this compound with its derivatives.
To provide researchers, scientists, and drug development professionals with a relevant and illustrative guide in the requested format, this document presents a comparative analysis of a closely related and well-studied compound: 2-hydroxy-3,5-dinitrobenzaldehyde , and its hydrazone derivatives. This example will adhere to the requested structure, including quantitative data, detailed experimental protocols, and visualizations, to serve as a valuable resource for understanding the structure-activity relationships of substituted benzaldehydes.
Comparative Analysis: 2-hydroxy-3,5-dinitrobenzaldehyde vs. Its Hydrazone Derivatives
This section will focus on the antimicrobial activities of a series of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives compared to standard antimicrobial agents. The data is based on a study by Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a - OAText.[1]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of the synthesized hydrazone derivatives was evaluated against Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized below.
| Compound | Derivative Structure (R group) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | A. niger (MIC µg/mL) | C. albicans (MIC µg/mL) |
| 6a | Phenyl | >50 | >50 | >50 | >50 |
| 6b | 4-Chlorophenyl | 20 | 20 | 20 | 20 |
| 6c | 4-Bromophenyl | 20 | 20 | 20 | 20 |
| 6d | 4-Nitrophenyl | 20 | 20 | 20 | 20 |
| 6e | 3-Nitrophenyl | 20 | 20 | 20 | 20 |
| 6f | 2,4-Dinitrophenyl | 10 | 10 | 10 | 10 |
| Gentamicin | Standard Antibiotic | 10 | 10 | - | - |
| Fluconazole | Standard Antifungal | - | - | 20 | 20 |
Data extracted from a study on (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives.[1]
Experimental Protocols
A mixture of 2-hydroxy-3,5-dinitrobenzaldehyde (0.01 mol), 2-cyanoacetohydrazide (0.01 mol), and a catalytic amount of morpholine was refluxed in 1,4-dioxane for 4-6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was cooled, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure product.[1]
The in vitro antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.[1]
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Fungal Strains: Aspergillus niger and Candida albicans.
-
Media: Muller-Hinton agar for bacteria and Czapek-Dox agar for fungi.
-
Procedure:
-
The agar plates were seeded with the respective microbial cultures.
-
Wells of 6 mm diameter were created in the agar plates.
-
Different concentrations of the test compounds (dissolved in DMSO) were added to the wells.
-
Gentamicin (10 µg/mL) and Fluconazole (20 µg/mL) were used as positive controls for antibacterial and antifungal activity, respectively.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.[1]
-
Visualizations
Caption: Workflow for the synthesis and antimicrobial evaluation of hydrazone derivatives.
This guide, using 2-hydroxy-3,5-dinitrobenzaldehyde derivatives as a proxy, illustrates a framework for comparing the biological activities of a parent compound to its derivatives. The provided data and protocols can serve as a reference for researchers designing and evaluating new chemical entities based on substituted benzaldehydes. Further research into the biological activities of this compound and its derivatives is warranted to fill the current knowledge gap.
References
Validating the Structure of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde: A Comparative NMR Analysis
A comprehensive guide for researchers on the structural verification of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related compounds to aid in the accurate interpretation of spectral data.
The precise structural elucidation of synthetic compounds is a critical step in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of atomic nuclei. This guide focuses on the validation of the structure of this compound by comparing its expected NMR spectral data with that of known, structurally similar compounds.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum is expected to reveal distinct signals for the aldehyde proton, the aromatic protons, and the ethoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring: the electron-withdrawing nitro and aldehyde groups, and the electron-donating hydroxyl and ethoxy groups.
A detailed comparison with related compounds such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and various substituted benzaldehydes allows for a confident prediction of the chemical shifts and coupling patterns for this compound. The predicted data is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aldehyde (-CHO) | 10.0 - 10.5 | Singlet (s) | - |
| Aromatic (H-4) | 8.2 - 8.4 | Doublet (d) | 8.0 - 9.0 |
| Aromatic (H-5) | 7.2 - 7.4 | Doublet (d) | 8.0 - 9.0 |
| Hydroxyl (-OH) | 11.0 - 12.0 | Singlet (s) | - |
| Ethoxy (-OCH2CH3) | 4.1 - 4.3 | Quartet (q) | 6.8 - 7.2 |
| Ethoxy (-OCH2CH3) | 1.4 - 1.6 | Triplet (t) | 6.8 - 7.2 |
Predicted 13C NMR Spectral Data
The 13C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also significantly affected by the attached functional groups. The aldehyde carbonyl carbon is expected to appear at a characteristic downfield shift.
By comparing with data from related nitro- and ethoxy-substituted benzaldehydes, the chemical shifts for the carbon atoms of this compound can be reliably estimated.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (-CHO) | 190 - 195 |
| Aromatic (C-1) | 120 - 125 |
| Aromatic (C-2) | 155 - 160 |
| Aromatic (C-3) | 145 - 150 |
| Aromatic (C-4) | 130 - 135 |
| Aromatic (C-5) | 115 - 120 |
| Aromatic (C-6) | 140 - 145 |
| Ethoxy (-OCH2CH3) | 65 - 70 |
| Ethoxy (-OCH2CH3) | 14 - 16 |
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of a target compound using NMR spectroscopy, from data acquisition to final structural confirmation.
Figure 1. Logical workflow for the validation of chemical structure using NMR spectroscopy.
This guide provides a framework for the structural validation of this compound using 1H and 13C NMR spectroscopy. By comparing experimentally obtained spectra with the predicted data derived from closely related compounds, researchers can achieve a high degree of confidence in their structural assignments.
A Comparative Analysis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde and Other Nitrated Salicylaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde and other key nitrated salicylaldehydes, namely 3-nitrosalicylaldehyde, 5-nitrosalicylaldehyde, and 3,5-dinitrosalicylaldehyde. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data on the physicochemical properties and biological activities of these compounds. Due to the limited publicly available data for this compound, this guide leverages comparative analysis with structurally similar and well-studied nitrated salicylaldehydes to infer its potential characteristics.
Physicochemical Properties
The introduction of nitro and ethoxy groups to the salicylaldehyde scaffold can significantly influence the molecule's physicochemical properties, such as its melting point, polarity, and solubility. These characteristics are crucial for designing synthetic routes and formulating compounds for biological assays. A summary of the available physicochemical data is presented in Table 1.
| Property | This compound | 3-Nitrosalicylaldehyde | 5-Nitrosalicylaldehyde | 3,5-Dinitrosalicylaldehyde |
| Molecular Formula | C₉H₉NO₅ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₄N₂O₆[1][2] |
| Molecular Weight | 211.17 g/mol | 167.12 g/mol | 167.12 g/mol | 212.12 g/mol [1][2] |
| Appearance | Not available | Yellow to brown crystalline powder | Yellow crystalline solid | Yellow solid |
| Melting Point | Not available | 105-109 °C | ~125 °C | 68-70 °C[1] |
| Solubility | Not available | Sparingly soluble in water | Slightly soluble in water | Soluble in water (0.6 g/100 mL at 18°C)[3] |
Table 1: Comparison of Physicochemical Properties of Nitrated Salicylaldehydes.
Biological Activity
Nitrated salicylaldehydes are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The position and number of nitro groups, as well as the presence of other substituents like the ethoxy group, can modulate this activity. While specific experimental data for this compound is scarce, the known activities of related compounds provide a basis for predicting its potential biological profile.
Antimicrobial Activity
Substituted salicylaldehydes have demonstrated potent antibacterial and antifungal properties.[4] The nitro group, being a strong electron-withdrawing group, is often associated with antimicrobial efficacy. The available data on the antimicrobial activity of comparator salicylaldehydes is summarized in Table 2.
| Compound | Antibacterial Activity | Antifungal Activity |
| 3-Nitrosalicylaldehyde | Moderate activity reported against various strains. | Moderate activity reported. |
| 5-Nitrosalicylaldehyde | Derivatives have shown significant growth inhibitory action against both Gram-positive and Gram-negative bacteria.[5] | Derivatives have shown significant growth inhibitory action against yeasts like Candida albicans.[5] |
| 3,5-Dinitrosalicylaldehyde | Inactive against S. epidermidis, strong against E. coli, and weak against B. cereus.[1] | Inactive against C. albicans.[1] |
Table 2: Overview of Antimicrobial Activity of Nitrated Salicylaldehydes. It is important to note that the activity can be highly dependent on the specific microbial strain and the experimental conditions.
Cytotoxic Activity
Many salicylaldehyde derivatives, particularly those with nitro substitutions, have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis in cancer cells. Table 3 provides a summary of the available data on the cytotoxic effects of the comparator compounds.
| Compound | Cell Line(s) | IC₅₀ Values |
| 3-Nitrosalicylaldehyde | Data not readily available | Not available |
| 5-Nitrosalicylaldehyde | Benzoylhydrazone derivatives showed notable activity against leukemic cell lines HL-60 and BV-173.[6] | Micromolar concentrations[6] |
| 3,5-Dinitrosalicylaldehyde | Data not readily available | Not available |
Table 3: Cytotoxic Activity of Nitrated Salicylaldehydes. IC₅₀ values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of chemical compounds. Below are representative protocols for the synthesis of a nitrated salicylaldehyde, antimicrobial susceptibility testing, and a cytotoxicity assay.
Synthesis of Nitrated Salicylaldehydes
The synthesis of nitrated salicylaldehydes typically involves the electrophilic nitration of a salicylaldehyde precursor. The following is a general procedure for the synthesis of 3,5-dinitrosalicylaldehyde.
Protocol: Synthesis of 3,5-Dinitrosalicylaldehyde
-
Cool a mixture of salicylaldehyde (0.2 mol) and 10 mL of concentrated HCl in an ice-salt bath to 0°C.
-
Prepare a nitrating mixture of concentrated H₂SO₄ and concentrated HNO₃ in a 2:1 ratio and cool it in an ice bath.
-
Add the salicylaldehyde solution dropwise to the cold nitrating mixture over 20 minutes while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid, which will be a mixture of 3- and 5-nitrosalicylaldehyde, wash with water, and dry.
-
For further nitration, stir the mixture of mono-nitrated salicylaldehydes with a fresh, ice-cold nitrating mixture (2:1 H₂SO₄:HNO₃).
-
After 30 minutes, pour the reaction mass onto ice.
-
Collect the yellow solid of 2-hydroxy-3,5-dinitrobenzaldehyde by filtration, wash with water, and dry. An 85% yield is expected.
Antimicrobial Susceptibility Testing
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol: Broth Microdilution Assay for MIC Determination
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive control (microorganism in broth without the compound) and negative control (broth only) wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol: MTT Assay for Cytotoxicity
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare various concentrations of the test compound and add them to the wells. Include a vehicle control (solvent used to dissolve the compound).
-
Incubate the cells with the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizations
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a potential synthetic pathway, an experimental workflow, and a relevant biological pathway.
Plausible synthetic route for this compound.
References
- 1. 3,5-Dinitrosalicylaldehyde | 2460-59-5 | Benchchem [benchchem.com]
- 2. 3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-DINITROSALICYLALDEHYDE | 2460-59-5 [chemicalbook.com]
- 4. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structures of 5-nitro-salicylaldehyde thiosemicarb-azonates of copper(ii): molecular spectroscopy, ESI-mass studies, antimicrobial activity and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts in the Synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
The synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde, a crucial intermediate in pharmaceutical and fine chemical production, is predominantly achieved through the nitration of 3-ethoxysalicylaldehyde. The choice of catalyst for this electrophilic aromatic substitution is pivotal, directly influencing reaction efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of various catalytic systems, supported by experimental data from related phenolic compound nitrations, to aid researchers in catalyst selection and process optimization.
Comparative Efficacy of Catalytic Systems
The performance of different catalysts in the nitration of phenolic aldehydes varies significantly in terms of yield, selectivity, and reaction conditions. While direct comparative studies on 3-ethoxysalicylaldehyde are limited, data from the nitration of the parent compound, salicylaldehyde, and other substituted phenols provide valuable insights. The following table summarizes the efficacy of representative catalytic systems.
| Catalyst System | Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| 20% H6PMo9V3O40/SiO2 | Salicylaldehyde | 65% HNO3 | Petroleum Ether | 45 | 2.5 | 98 | 96.8 (for 5-nitrosalicylaldehyde) | ~94.8 | [1] |
| Ferric Nitrate [Fe(NO3)3] | Phenols | Ferric Nitrate | Ionic Liquid | 30-60 | 1-3 | - | High para-selectivity (76-86%) | - | [2] |
| Zeolite Hβ | Phenol | i-Propyl nitrate | Dichloroethane | Reflux | 48 | - | ~1:1 (para:ortho) | High | [3] |
| Lanthanide(III) Nitrates | 3-Substituted Phenols | Lanthanide(III) Nitrate | Ethyl Acetate | Reflux | - | - | Selective meta-nitration | - | [4] |
| Sulfuric Acid on Silica Gel | Benzaldehyde | H2SO4/HNO3 | - | - | - | Equivalent to mixed acid | - | - | [5] |
Note: The data for catalysts other than H6PMo9V3O40/SiO2 are for the nitration of related phenolic compounds and serve as an indicator of potential efficacy for 3-ethoxysalicylaldehyde. The selectivity reported for the H6PMo9V3O40/SiO2 catalyst is for the 5-nitro isomer of salicylaldehyde; similar regioselectivity can be anticipated for 3-ethoxysalicylaldehyde.
Experimental Protocols
A detailed experimental protocol for the nitration of a phenolic aldehyde using a solid acid catalyst is provided below, based on the successful synthesis of 5-nitrosalicylaldehyde catalyzed by H6PMo9V3O40 supported on silica gel[1]. This protocol can be adapted for the synthesis of this compound.
Synthesis of 5-Nitrosalicylaldehyde using H6PMo9V3O40/SiO2 Catalyst
-
Materials:
-
Salicylaldehyde
-
65% Nitric Acid (HNO3)
-
20% H6PMo9V3O40/SiO2 catalyst
-
Petroleum Ether (solvent)
-
-
Procedure:
-
In a reaction vessel, combine salicylaldehyde, 65% nitric acid, and the 20% H6PMo9V3O40/SiO2 catalyst in a mass ratio of 2.44 : 3.00 : 3.00.
-
Add petroleum ether as the solvent.
-
Heat the reaction mixture to 45°C.
-
Maintain the reaction at this temperature with stirring for 2.5 hours.
-
Upon completion, the solid catalyst can be recovered by filtration for reuse.
-
The product, 5-nitrosalicylaldehyde, can be isolated from the reaction mixture through standard purification techniques.
-
-
Results:
-
Conversion of salicylaldehyde: 98%
-
Selectivity for 5-nitrosalicylaldehyde: 96.8%
-
Visualizing the Experimental Workflow
The logical flow of comparing different catalysts for the synthesis of this compound can be visualized as follows:
Caption: Workflow for Catalyst Efficacy Comparison.
The general signaling pathway for solid acid-catalyzed nitration involves the generation of a nitronium ion, which then acts as the electrophile in the aromatic substitution reaction.
Caption: Solid Acid-Catalyzed Nitration Pathway.
References
A comparative study of the reactivity of various substituted nitrobenzaldehydes
This guide provides a detailed comparison of the reactivity of various substituted nitrobenzaldehydes in common organic transformations. The electron-withdrawing nature of the nitro group profoundly influences the chemical behavior of these compounds, making them key intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the electronic and steric factors governing their reactivity, presents quantitative data from relevant experiments, and provides detailed protocols for key reactions.
Factors Influencing Reactivity
The reactivity of a substituted nitrobenzaldehyde is primarily determined by the electrophilicity of the carbonyl carbon. This is modulated by a combination of electronic effects (inductive and resonance) from the nitro group and other substituents, as well as steric hindrance. The nitro group is a strong electron-withdrawing group, which significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]
Conversely, electron-donating groups (EDGs) on the aromatic ring decrease the electrophilicity of the carbonyl carbon and thus reduce the rate of nucleophilic addition.[1] Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the phenyl ring's resonance effect can delocalize the positive charge, making the carbonyl carbon less electrophilic.[2][3] The position of the substituents (ortho, meta, para) is crucial and their electronic influence can be quantified using the Hammett equation.[4]
Caption: Factors governing nitrobenzaldehyde reactivity.
Comparative Reactivity Data
The influence of substituents on reaction rates can be quantitatively expressed by the Hammett equation, log(k/k₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. A positive ρ value indicates the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.[4]
The following table summarizes quantitative data for various reactions involving substituted benzaldehydes.
| Substrate/Reaction | Substituent (Position) | Reaction Type | Quantitative Data |
| Substituted Benzaldehydes | Various (meta, para) | Cyanide Addition | Reaction Constant (ρ) = +2.55[5] |
| p-Substituted Benzaldehydes | Various (para) | Baeyer-Villiger Oxidation | Reaction Constant (ρ) = -0.71[6] |
| 2-Nitrobenzaldehyde | 2-NO₂ | Reduction with NaBH₄ | Yield = 90% (to 2-Nitrobenzyl alcohol)[7] |
| 4-Nitrobenzaldehyde | 4-NO₂ | Reduction with NaBH₄ | Yield = 93-95% (to 4-Nitrobenzyl alcohol)[8] |
| 3-Nitrobenzaldehyde | 3-NO₂ | Reduction with NaBH₄ | Product: 3-Nitrobenzyl alcohol[9] |
| 4-Nitrobenzaldehyde | 4-NO₂ | Oxidation with Oxone® | Product: 4-Nitrobenzoic acid[10][11] |
| 2-Nitrobenzaldehyde | 2-NO₂ | 1,3-Dipolar Cycloaddition | Forms endo-cycloadducts exclusively[12] |
| 4-Nitrobenzaldehyde | 4-NO₂ | 1,3-Dipolar Cycloaddition | Forms a mixture of endo- and exo'-cycloadducts[12] |
Note: A large positive ρ value for cyanide addition confirms that electron-withdrawing groups like -NO₂ strongly accelerate the reaction by stabilizing the negative charge in the transition state.[5] The negative ρ value for Baeyer-Villiger oxidation suggests this reaction is favored by electron-donating groups.[6]
Key Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are methodologies for the oxidation and reduction of a nitrobenzaldehyde, two fundamental transformations.
The following diagram illustrates a typical workflow for conducting and analyzing the reactivity of a substituted nitrobenzaldehyde in a reduction reaction.
Caption: General workflow for a reduction experiment.
This protocol utilizes Oxone®, a non-toxic and environmentally benign oxidizing agent.[10][11]
-
Materials:
-
4-Nitrobenzaldehyde (0.15 g)
-
Oxone® (Potassium peroxymonosulfate) (1.1 g)
-
5:1 Water:Ethanol solution (5 mL)
-
10-mL round-bottom flask, spin vane, reflux condenser
-
Hot water bath (65–70 °C)
-
-
Procedure:
-
Assemble a microscale apparatus for reflux with an air condenser.
-
Place 0.15 g of 4-nitrobenzaldehyde, 1.1 g of Oxone®, 5 mL of the 5:1 water:ethanol solvent, and a spin vane into the 10-mL round-bottom flask.[11]
-
Heat the mixture in the prepared hot water bath at 65–70 °C under reflux with stirring.[10]
-
Monitor the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction flask to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with minimal ice-cold water.[10]
-
Allow the product to air dry, then weigh it and determine the melting point and purity via TLC analysis.[10]
-
This protocol employs sodium borohydride (NaBH₄), a chemoselective reducing agent that reduces the aldehyde group without affecting the nitro group.[13][14]
-
Materials:
-
4-Nitrobenzaldehyde (1.5 g)
-
Ethanol (15 mL)
-
Sodium borohydride (NaBH₄) (0.75 g)
-
Cold water (30 mL)
-
-
Procedure:
-
In a suitable flask, dissolve 1.5 g of 4-nitrobenzaldehyde in 15 mL of ethanol. Gentle warming may be applied.[14]
-
Add 0.75 g of NaBH₄ in small portions over a period of 5 minutes while stirring.[14]
-
After the addition is complete, continue to warm the solution gently for 30 minutes.
-
Slowly and carefully pour the reaction mixture into 30 mL of cold water. A yellow precipitate of the product should form.[14]
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the crude product from a 50:50 ethanol:water mixture (approximately 6 mL) to obtain the purified 4-nitrobenzyl alcohol.[14]
-
Dry the product and determine the percent yield, melting point, and characterize using IR spectroscopy.[14]
-
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. web.viu.ca [web.viu.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones : Oriental Journal of Chemistry [orientjchem.org]
- 9. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 10. studylib.net [studylib.net]
- 11. studylib.net [studylib.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4 | WOWESSAYS™ [wowessays.com]
- 14. studylib.net [studylib.net]
Comparative Analysis of Analytical Data for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Analytical Cross-Validation of a Novel Benzaldehyde Derivative
This guide provides a comparative overview of the analytical data for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde and its structural analogs. Due to the limited availability of published experimental data for this compound, this document leverages data from closely related compounds, namely 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde and 3-Ethoxy-2-hydroxybenzaldehyde, to provide a predictive and comparative framework for analytical validation.
Summary of Physicochemical Properties
A foundational aspect of analytical validation is the characterization of fundamental physicochemical properties. The table below summarizes key computed and experimental data for this compound and a key structural analog.
| Property | This compound | 3-Ethoxy-2-hydroxybenzaldehyde |
| Molecular Formula | C₉H₉NO₄ | C₉H₁₀O₃[1][2][3] |
| Molecular Weight | 195.17 g/mol | 166.17 g/mol [1][2][3][4] |
| CAS Number | Not available | 492-88-6[1][3][4] |
| Appearance | Predicted: Solid | Solid[2] |
| Purity | Not available | 98%[2] |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for the structural elucidation and confirmation of purity. This section compares expected and observed spectroscopic data for the target compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Comparative NMR Data (Predicted for Target Compound)
| Nucleus | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde Analog |
| ¹H NMR | ||
| CHO | ~9.8 - 10.5 | 9.80 (s, 1H) |
| Aromatic H | ~7.5 - 8.5 | 8.24 (s, 1H), 7.84 (s, 1H) |
| OCH₂CH₃ | ~4.0 - 4.3 (q) | 4.05 (s, 3H for -OCH₃) |
| OCH₂CH₃ | ~1.3 - 1.5 (t) | - |
| ¹³C NMR | ||
| C=O | ~190 - 195 | 192.9 |
| Aromatic C | ~110 - 160 | 114.3, 127.1, 141.0, 142.5, 151.2 |
| OCH₂CH₃ | ~60 - 70 | 57.5 (for -OCH₃) |
| OCH₂CH₃ | ~14 - 16 | - |
Note: Data for the analog is for the methoxy variant, which will have slightly different chemical shifts for the alkoxy group.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Frequency for this compound (cm⁻¹) | Observed Frequency for 4-hydroxy-3-methoxy-5-nitrobenzaldehyde Analog (cm⁻¹)[5] |
| O-H (hydroxyl) | 3200-3400 (broad) | ~3200 (Broad) |
| C=O (aldehyde) | 1680-1700 | 1683 (Strong) |
| N-O (nitro, asymmetric) | 1520-1550 | 1547 (Strong) |
| N-O (nitro, symmetric) | 1340-1370 | 1366 (Strong) |
| C-O (ether) | ~1260 | 1266 (Strong) |
| Aromatic C=C | 1450-1600 | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique for volatile compounds like benzaldehyde derivatives.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) Peak | Key Fragmentation Peaks |
| This compound | m/z 195 (predicted) | Predicted fragments would arise from loss of NO₂, CHO, and ethoxy group fragments. |
| 3-Ethoxy-2-hydroxybenzaldehyde | m/z 166[1][3] | The NIST WebBook provides the mass spectrum for this compound, showing characteristic fragmentation patterns.[1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical data. Below are standard protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a spectral width of approximately 250 ppm.
-
Employ a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate several hundred to a few thousand scans for adequate sensitivity.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
-
Gas Chromatography (GC):
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to separate the components of the sample, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
-
Mass Spectrometry (MS):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
For Electron Ionization (EI), an electron beam energy of 70 eV is standard.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analytical validation of a new chemical entity like this compound.
Caption: A generalized workflow for the synthesis, purification, and analytical validation of a chemical compound.
Signaling Pathway and Biological Context
While the primary focus of this guide is on analytical data, it is important to consider the potential biological relevance of this compound. Benzaldehyde derivatives are known to exhibit a wide range of biological activities. For instance, some nitrobenzaldehyde derivatives have been investigated for their role in modulating cellular signaling pathways related to oxidative stress and apoptosis. The presence of the nitro group can be of particular interest in the context of hypoxia-activated prodrugs.
The following diagram illustrates a hypothetical signaling pathway where a nitroaromatic compound might be activated under hypoxic conditions to exert a biological effect.
Caption: A conceptual diagram of the bioactivation of a nitroaromatic prodrug under hypoxic conditions.
References
- 1. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]
- 4. Benzaldehyde, 3-ethoxy-2-hydroxy- (CAS 492-88-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 178686-24-3 | Benchchem [benchchem.com]
Benchmarking the performance of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde derivatives in specific applications
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Among the myriad of synthetic molecules, derivatives of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde are emerging as a class of compounds with significant potential in various therapeutic applications. This guide provides a comparative overview of their performance, supported by available experimental data on structurally related compounds, and details the necessary experimental protocols for their evaluation.
While direct comparative data on a series of this compound derivatives is limited in publicly accessible literature, this guide synthesizes findings from related benzaldehyde derivatives to provide a foundational understanding of their potential applications and performance benchmarks. The primary areas of interest for these compounds include antimicrobial and anticancer activities.
Antimicrobial Performance of Benzaldehyde Derivatives
Derivatives of hydroxy, ethoxy, and nitro-substituted benzaldehydes have demonstrated notable antimicrobial properties. The data below, extrapolated from studies on analogous compounds, provides an insight into the expected efficacy of this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Benzaldehyde Derivatives against Various Microorganisms
| Compound Derivative | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative (6f) | Staphylococcus aureus | 10 | Gentamicin | 10 |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative (6f) | Escherichia coli | 10 | Gentamicin | 10 |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative (6f) | Aspergillus niger | 10 | Fluconazole | 20 |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative (6f) | Candida albicans | 10 | Fluconazole | 20 |
| Other (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives (6b, 6c, 6d, 6e) | Escherichia coli | 20 | Gentamicin | 10 |
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 | - | - |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential of this compound derivatives. Direct testing is required for accurate performance evaluation.
Anticancer and Cytotoxic Potential
The structural motifs present in this compound, particularly the nitro and hydroxyl groups, are features found in compounds with recognized anticancer activity.[1] Research on related nitroaromatic compounds suggests that their cytotoxic effects may be mediated through the induction of apoptosis and oxidative stress within cancer cells.[1]
Table 2: Anticancer Activity of a Related Benzimidazole Derivative
| Compound | Cell Line | IC50 (µM) |
| 6-nitrobenzimidazole derivative (Compound 30) | Phosphodiesterase | 1.5 ± 0.043 |
Note: This data is from a related class of compounds and serves to highlight the potential for anticancer activity. Specific IC50 values for this compound derivatives need to be determined experimentally.
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are crucial. The following are detailed methodologies for key assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the antimicrobial susceptibility of a compound.
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control and contains no compound.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Anticancer Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Molecular Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear visualizations.
Inhibition of Inflammatory Pathways
Some benzaldehyde derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The diagram below illustrates the interconnectedness of these pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by benzaldehyde derivatives.
General Workflow for Bioactivity Screening
The systematic evaluation of novel compounds involves a multi-step process from initial synthesis to the identification of lead candidates.
Caption: A generalized workflow for the discovery and development of bioactive compounds.
References
Literature review and comparison of reported synthesis yields for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Benzaldehyde Derivative
This guide provides a comparative analysis of reported synthesis yields and methodologies for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde, a valuable intermediate in organic synthesis. Due to the limited availability of direct published syntheses for this specific compound, this review draws upon established protocols for structurally similar molecules to provide a comprehensive overview of potential synthetic routes and expected yields.
Comparison of Synthesis Yields
Directly reported yields for the synthesis of this compound are not readily found in peer-reviewed literature. However, by examining the nitration of analogous phenolic aldehydes, we can infer potential yields for this transformation. The primary route to this compound is the nitration of its precursor, 3-ethoxysalicylaldehyde.
| Product | Starting Material | Reaction Type | Reported Yield (%) |
| 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 3-Ethoxy-4-hydroxybenzaldehyde | Nitration | 73.7% |
| 2-Hydroxy-3,5-dinitrobenzaldehyde | Salicylaldehyde | Dinitration | 85%[1] |
| 2-Nitrobenzaldehyde | 2-Nitrotoluene | Oxidation | 40.3% - 54.7%[2] |
| 6-Nitrosalicylaldehyde | m-Nitrophenol | Formylation | Low (3-4% via Reimer-Tiemann) |
Table 1: Reported yields for the synthesis of nitrobenzaldehyde derivatives through various methods. The yield for 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde provides a strong reference for the potential success of nitrating 3-ethoxysalicylaldehyde.
Experimental Protocols
Based on established chemical transformations, the synthesis of this compound can be approached as a two-step process: the synthesis of the precursor 3-ethoxysalicylaldehyde, followed by its nitration.
Step 1: Synthesis of 3-Ethoxysalicylaldehyde (Precursor)
The synthesis of 3-ethoxysalicylaldehyde can be achieved via the Reimer-Tiemann reaction, a well-established method for the ortho-formylation of phenols.
Reaction: Guaiacol is ethylated to form 2-ethoxyphenol, which then undergoes ortho-formylation.
Reagents and Conditions (based on analogous Reimer-Tiemann reactions):
-
2-Ethoxyphenol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Water
-
Reaction Temperature: 60-70°C
Procedure (General):
-
A solution of sodium hydroxide in water is prepared in a reaction flask.
-
2-Ethoxyphenol is added to the flask, and the mixture is heated.
-
Chloroform is added dropwise to the heated mixture with vigorous stirring.
-
The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
The crude product is then purified by recrystallization or column chromatography.
Step 2: Nitration of 3-Ethoxysalicylaldehyde to yield this compound (Target Compound)
The introduction of a nitro group at the 6-position of 3-ethoxysalicylaldehyde is the crucial step. The hydroxyl and ethoxy groups are ortho-, para-directing, and the aldehyde is meta-directing. The 6-position is sterically accessible and electronically favored for nitration. The following protocol is adapted from the successful nitration of a similar substrate.
Reaction: 3-Ethoxysalicylaldehyde is nitrated using a nitrating agent.
Reagents and Conditions (adapted from the synthesis of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde):
-
3-Ethoxysalicylaldehyde
-
Fuming nitric acid
-
Dichloromethane (solvent)
-
Temperature: 5-10°C
Procedure (Proposed):
-
3-Ethoxysalicylaldehyde is dissolved in dichloromethane in a reaction flask and cooled in an ice-salt bath to 5-10°C.
-
Fuming nitric acid is added dropwise to the stirred solution, maintaining the temperature within the specified range.
-
After the addition is complete, the mixture is stirred at a low temperature for a short period (e.g., 30 minutes).
-
The reaction is quenched by pouring it into a mixture of ice and water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization to afford this compound.
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound, starting from the readily available precursor, 3-ethoxysalicylaldehyde.
Caption: Synthetic route to this compound.
References
Evaluating the Antimicrobial Potential of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzaldehyde derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities.[1] This guide provides a comparative evaluation of the potential antimicrobial properties of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde and its derivatives, drawing upon experimental data from structurally related compounds to project its potential efficacy and guide future research.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzaldehyde derivatives against common bacterial and fungal strains. This comparative data highlights the potential antimicrobial spectrum and potency that could be expected from this compound derivatives.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 | - | - |
| Acinetobacter baumannii (MDR) | 16 | - | - | |
| (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene)–2–cyanoacetohydrazide derivative (6f) | Staphylococcus aureus | 10 | Gentamicin | 10 |
| Escherichia coli | 10 | Gentamicin | 10 | |
| Aspergillus niger | 10 | Fluconazole | 20 | |
| Candida albicans | 10 | Fluconazole | 20 | |
| 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides (compounds 6, 14, 26) | Gram-positive bacteria | 0.488 - 7.81 | Cefuroxime/Ampicillin | - |
| Dihydroauroglaucin (prenylated benzaldehyde derivative) | Escherichia coli | 1.95 | - | - |
| Streptococcus mutans | 1.95 | - | - | |
| Staphylococcus aureus | 3.9 | - | - | |
| Benzaldehyde | Staphylococcus aureus strains | ≥ 1024 | - | - |
Data compiled from multiple sources.[3][4][5][6][7]
Synthesis and Experimental Protocols
The synthesis of this compound would likely involve a multi-step process, starting from a commercially available precursor such as 3-ethoxysalicylaldehyde. The key transformation would be the regioselective nitration of the aromatic ring.
Proposed Synthetic Pathway
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.[4]
Standard Antimicrobial Susceptibility Testing
The antimicrobial potential of the synthesized derivatives would be evaluated using standard laboratory protocols to determine their bacteriostatic and bactericidal activities.
2.2.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly employed technique.
2.2.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed as a subsequent step to the MIC test.
Potential Mechanism of Action
The antimicrobial mechanism of benzaldehyde derivatives can vary depending on their specific functional groups. Phenolic derivatives, for instance, are known to disrupt the cell membrane, leading to the leakage of intracellular components and ultimately cell death.[1] The presence of a nitro group can enhance this activity and may introduce additional mechanisms, such as the generation of reactive oxygen species that can damage cellular components.
Conclusion and Future Directions
The comparative analysis of structurally related compounds suggests that this compound and its derivatives hold significant promise as a new class of antimicrobial agents. The combination of the benzaldehyde scaffold with ethoxy, hydroxyl, and nitro moieties is anticipated to yield compounds with potent activity against a range of pathogens, including drug-resistant strains.
Future research should focus on the synthesis and in vitro evaluation of these novel derivatives. Subsequent studies should aim to elucidate their precise mechanisms of action, evaluate their cytotoxicity against mammalian cell lines, and explore their in vivo efficacy in preclinical models of infection. This structured approach will be crucial in determining the therapeutic potential of this promising chemical class.
References
- 1. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 7. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde: A Guide for Laboratory Professionals
For immediate reference, the primary and most critical step for the disposal of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling for Disposal
Prior to initiating the disposal process, it is imperative to adhere to the following safety protocols. This compound, like similar aromatic nitroaldehydes, should be handled with care.
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
-
Ventilation: All handling of this compound for disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, isolate the area. For solid spills, gently sweep the material into a designated, labeled hazardous waste container. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
II. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is outlined below. This protocol emphasizes safe containment and clear labeling for professional waste collection.
-
Waste Identification and Segregation:
-
This compound waste must be segregated from all other waste streams.
-
Do not mix this compound with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) department. Incompatibilities with other chemicals, such as strong oxidizing agents, acids, or bases, could lead to hazardous reactions.
-
-
Containerization:
-
Utilize a dedicated, leak-proof, and chemically compatible container for the waste. The original container is often the most suitable option if it is in good condition.
-
Ensure the container is securely sealed to prevent any leakage or release of vapors.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all the information from the hazardous waste label.
-
III. Quantitative Hazard Data
The following table summarizes key hazard information for aromatic nitroaldehydes, providing context for the stringent disposal requirements.
| Hazard Metric | Value/Classification | Compound Class |
| Acute Oral Toxicity (LD50) | Category 4 (Harmful if swallowed) | Aromatic Nitroaldehydes |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Aromatic Nitroaldehydes |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Aromatic Nitroaldehydes |
| Specific Target Organ Toxicity | May cause respiratory irritation | Aromatic Nitroaldehydes |
IV. Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
V. Experimental Protocol Considerations
For general guidance on the separation of aromatic aldehydes, a bisulfite extraction protocol can be effective. However, this is a separation technique and not a complete degradation or neutralization protocol.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Personal protective equipment for handling 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
Essential Safety and Handling Guide for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. This guidance is based on the safety profiles of structurally similar compounds, including nitro- and hydroxy-substituted benzaldehydes. Users must conduct a thorough risk assessment for their specific laboratory conditions.
This document provides immediate, essential guidance for the safe handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be hazardous. Key potential hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[1][4]
Aromatic nitro compounds may also carry other risks, and aldehydes can be sensitizers. Handle this compound with caution as a substance with unknown toxicological properties.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles forming a protective seal.[5] Use a face shield for splash hazards. | Prevents eye contact with dust or splashes, which can cause serious irritation.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl Rubber). | Prevents skin contact, which can cause irritation.[5][7][8] Select gloves based on chemical resistance and breakthrough time. |
| Body Protection | Fully-buttoned laboratory coat. For larger quantities, use chemical-resistant coveralls.[9] | Protects skin from accidental contact and contamination of personal clothing.[6][7] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Avoids inhalation of dust or vapors, which may cause respiratory irritation.[7][8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety.
3.1. Preparation and Workspace Setup
-
Designate Work Area: Conduct all handling of this compound within a designated area, preferably a chemical fume hood.
-
Ensure Ventilation: Verify that the ventilation system (fume hood) is operational.[4]
-
Emergency Equipment: Confirm that an eyewash station and emergency shower are unobstructed and accessible.[6]
-
Clear Workspace: Maintain a clutter-free work area to prevent spills and facilitate easy cleanup.[5]
-
Assemble Spill Kit: Keep a spill kit with absorbent materials (e.g., sand, inert absorbent) readily available.[5][7]
3.2. Chemical Handling
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Avoid Dust Generation: Handle the solid carefully to avoid creating dust.
-
Portioning: If transferring the chemical, use tools and techniques that minimize aerosolization.
-
Container Management: Keep the container tightly closed when not in use.[4][10]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[4][6][10] Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]
3.3. Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent and absorbent material.
-
Waste Segregation: Collect all waste materials (including contaminated gloves and wipes) in a designated, labeled hazardous waste container.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands immediately.
Disposal Plan
Proper disposal is crucial to ensure laboratory and environmental safety.
-
Waste Characterization: All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Containerization: Store waste in a sealed, properly labeled container that is compatible with the chemical.
-
Disposal Route: Dispose of surplus chemicals and contaminated waste through a licensed and certified hazardous waste disposal company.[11] Do not dispose of down the drain or in regular trash.[11]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[11] Decontaminate if possible before disposal or recycling, following institutional guidelines.
Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow for safely working with this compound, from initial planning to final disposal.
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. Benzaldehyde Safety Guide [blog.ariadne-hces.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. 3 Common Chemicals That Require Chemical Protective Gear [int-enviroguard.com]
- 10. carlroth.com [carlroth.com]
- 11. valsynthese.ch [valsynthese.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
